1-Acetyl-3-hydroxyazetidine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6-2-5(8)3-6/h5,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJAIVZAJZXEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453699 | |
| Record name | 1-ACETYL-3-HYDROXYAZETIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118972-96-6 | |
| Record name | 1-(3-Hydroxy-1-azetidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118972-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ACETYL-3-HYDROXYAZETIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxyazetidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Acetyl-3-hydroxyazetidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Acetyl-3-hydroxyazetidine, a key heterocyclic building block in medicinal chemistry and drug development. This document summarizes its physical and chemical characteristics, spectroscopic profile, and provides a detailed experimental protocol for its synthesis.
Chemical Properties and Structure
This compound, with the CAS number 118972-96-6, is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of both a hydroxyl and an acetyl group makes it a versatile intermediate for the synthesis of more complex molecules.
Structure:
The chemical structure of this compound is characterized by an azetidine ring substituted with a hydroxyl group at the 3-position and an acetyl group on the nitrogen atom.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| CAS Number | 118972-96-6 | [2] |
| Appearance | Yellow oil or off-white to light yellow solid | [1][2] |
| Boiling Point | 275.9±33.0 °C (Predicted) | [3] |
| Density | 1.275±0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.31±0.20 (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound was obtained in DMSO-d₆ at 400 MHz. The chemical shifts (δ) are reported in ppm.[2]
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |
| 3.60 | t | 4.8 | 2H | CH₂ adjacent to N and CH-OH |
| 2.83 | t | 4.8 | 2H | CH₂ adjacent to N |
| 2.21 | s | - | 3H | CH₃ of acetyl group |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3600-3200 (broad) | Stretching vibration |
| C-H (alkane) | 3000-2850 | Stretching vibration |
| C=O (amide) | 1680-1630 | Stretching vibration |
| C-N (amine) | 1250-1020 | Stretching vibration |
| C-O (alcohol) | 1260-1000 | Stretching vibration |
Mass Spectrometry
Experimental mass spectrometry data for this compound is not available in the public domain. The expected molecular ion peak [M]⁺ would be at m/z = 115.13.
Experimental Protocols
Synthesis of this compound[2]
This protocol describes the synthesis of this compound from azetidin-3-ol.
Materials:
-
Azetidin-3-ol
-
Triethylamine
-
Acetyl chloride
-
Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve azetidin-3-ol (3.0 g, 27.40 mmol) and triethylamine (8.33 g, 82.48 mmol) in tetrahydrofuran (150 mL).
-
Cool the solution to -78°C and stir for 10 minutes.
-
Slowly add acetyl chloride (2.15 g, 27.39 mmol) dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
After the addition is complete, warm the reaction mixture to 20-30°C and continue stirring for 3 hours.
-
Remove the insoluble solids by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of methanol and ethyl acetate (1:10 v/v) as the eluent.
-
The final product is obtained as a yellow oil (500 mg, 14% yield).
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
Detailed safety information for this compound is not fully established. However, based on its structure and the safety data for related compounds like 3-hydroxyazetidine hydrochloride, standard laboratory safety precautions should be followed.[4] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. The azetidine ring is a privileged scaffold in medicinal chemistry, and the hydroxyl group provides a handle for further functionalization. Its structural motifs are found in a range of biologically active molecules.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a controlled environment.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-3-hydroxyazetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-3-hydroxyazetidine, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route and outlines the analytical techniques used to confirm the structure, purity, and identity of the compound.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves the N-acetylation of 3-hydroxyazetidine. The following protocol is based on established chemical literature.
Experimental Protocol: N-Acetylation of 3-Hydroxyazetidine
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Triethylamine (TEA)
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Preparation of 3-Hydroxyazetidine Free Base: To a stirred suspension of 3-hydroxyazetidine hydrochloride in anhydrous dichloromethane at 0 °C, add triethylamine (2.2 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filtration: Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous dichloromethane.
-
Acetylation Reaction: Cool the filtrate (containing the 3-hydroxyazetidine free base) to 0 °C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in methanol to yield this compound as a pure compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.45 | m | 1H | -CH(OH)- |
| ~4.20 | t | 2H | -N-CH₂- (cis) |
| ~3.80 | t | 2H | -N-CH₂- (trans) |
| ~2.05 | s | 3H | -C(O)CH₃ |
| ~1.80 | br s | 1H | -OH |
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | -C=O |
| ~60.0 | -CH(OH)- |
| ~55.0 | -N-CH₂- |
| ~22.0 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (hydroxyl) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1630 | Strong | C=O stretch (amide) |
| ~1420 | Medium | C-H bend |
| ~1080 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 116.06 | [M+H]⁺ (Calculated for C₅H₁₀NO₂⁺: 116.07) |
| 98.05 | [M+H - H₂O]⁺ (Loss of water) |
| 73.06 | [M+H - C₂H₃O]⁺ (Loss of acetyl group) |
| 56.05 | [M+H - C₂H₃O - H₂O]⁺ (Loss of acetyl and water) |
Characterization Workflow
Caption: Analytical workflow for compound characterization.
Conclusion
This guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the reliable preparation and verification of this important chemical intermediate.
Spectroscopic Profile of 1-Acetyl-3-hydroxyazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyl-3-hydroxyazetidine (CAS No: 118972-96-6), a key heterocyclic building block in medicinal chemistry. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and utilization in research and development.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Data Source |
| 3.60 | Triplet (t) | 4.8 | 2H | CH2 adjacent to N | Experimental[1] |
| 2.83 | Triplet (t) | 4.8 | 2H | CH2 adjacent to CH-OH | Experimental[1] |
| 2.21 | Singlet (s) | - | 3H | Acetyl CH3 | Experimental[1] |
Table 2: Predicted 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment | Data Source |
| ~169 | C=O | Acetyl Carbonyl | Predicted |
| ~60 | CH-OH | Azetidine Ring | Predicted |
| ~55 | CH2-N | Azetidine Ring | Predicted |
| ~22 | CH3 | Acetyl Methyl | Predicted |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm-1) | Functional Group | Vibrational Mode |
| 3400-3200 (broad) | O-H | Stretching |
| 2970-2850 | C-H (alkane) | Stretching |
| 1650-1630 | C=O (amide) | Stretching |
| 1465-1450 | C-H | Bending |
| 1250-1020 | C-N | Stretching |
| 1150-1050 | C-O | Stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| Predicted [M+H]+ | 116.0657 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
Azetidin-3-ol (1 equivalent) and triethylamine (3 equivalents) are dissolved in tetrahydrofuran (THF).[1] The solution is cooled to -78°C, and acetyl chloride (1 equivalent) is added dropwise.[1] The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[1] Upon completion, the reaction is worked up by filtration to remove triethylamine hydrochloride, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra are recorded on a 400 MHz spectrometer.[1] Samples are prepared by dissolving the compound in a suitable deuterated solvent, such as DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm-1.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule [M+H]+.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis workflow for this compound.
References
1-Acetyl-3-hydroxyazetidine CAS number 118972-96-6
CAS Number: 118972-96-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Acetyl-3-hydroxyazetidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on the specific biological activity of this compound, this document will focus on its chemical properties, synthesis, and its potential utility as a building block in drug discovery.
Chemical and Physical Properties
This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of the acetyl group on the nitrogen atom and a hydroxyl group at the 3-position makes it a versatile intermediate for further chemical modifications. The azetidine ring itself is a "privileged scaffold" in medicinal chemistry, as its conformational rigidity can be advantageous in the design of specific ligands for biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | - |
| Molecular Weight | 115.13 g/mol | - |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 275.9 ± 33.0 °C (Predicted) | [1] |
| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.31 ± 0.20 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of 3-hydroxyazetidine. A common laboratory-scale procedure is outlined below.
Experimental Protocol: Synthesis of 1-(3-hydroxyazetidin-1-yl)ethan-1-one
Materials:
-
Azetidin-3-ol
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Acetyl chloride
-
Methanol
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve Azetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran (THF).
-
Cool the reaction mixture to -78°C with stirring for 10 minutes.
-
Slowly add acetyl chloride (1.0 eq) dropwise to the solution, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-30°C and continue stirring for 3 hours.
-
Remove the insoluble solids by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol/ethyl acetate (1:10 v/v) eluent to yield 1-(3-hydroxyazetidin-1-yl)ethan-1-one as a yellow oil.[2]
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.60 (t, J = 4.8 Hz, 2H), 2.83 (t, J = 4.8 Hz, 2H), 2.21 (s, 3H).[2]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Potential Applications in Drug Discovery
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Azetidine derivatives have been investigated for a range of therapeutic applications, including their use as antimicrobials and as inhibitors of various enzymes.
The acetyl and hydroxyl functional groups of this compound provide convenient handles for the synthesis of more complex molecules. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the acetyl group can potentially be modified or removed. This makes this compound a potentially useful starting material for the generation of libraries of novel azetidine-based compounds for screening in drug discovery programs.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
This compound is a readily synthesizable substituted azetidine. While direct data on its biological activity is scarce, its structural features make it an attractive building block for medicinal chemistry and drug discovery efforts. Further research is warranted to explore the biological properties of this compound and its derivatives to unlock their full therapeutic potential. Researchers and drug development professionals can utilize the synthetic protocol and physicochemical data presented in this guide as a foundation for their work with this compound.
References
Methodologies for Determining the Solubility and Stability of 1-Acetyl-3-hydroxyazetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential experimental methodologies for characterizing the aqueous solubility and chemical stability of 1-Acetyl-3-hydroxyazetidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices that are widely applied in the pharmaceutical industry for the characterization of novel chemical entities.
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Both kinetic and thermodynamic solubility are key parameters evaluated during early-stage drug discovery and development.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution upon rapid precipitation from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO). This high-throughput screening method is valuable for the initial assessment of a large number of compounds.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.
-
Assay Plate Preparation: The DMSO stock solution is serially diluted in a 96-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the diluted compound solutions to initiate precipitation.
-
Incubation: The plate is incubated at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.
-
Quantification: The concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy, nephelometry, or liquid chromatography-mass spectrometry (LC-MS).
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring that a true equilibrium is reached between the dissolved and solid states of the compound.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Processing: After incubation, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids.
-
Quantification: The concentration of this compound in the filtrate is quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Data Presentation: Solubility
The following tables illustrate how solubility data for this compound could be presented.
Table 1: Kinetic Solubility of this compound
| Parameter | Value (µg/mL) |
| Kinetic Solubility in PBS (pH 7.4) | Data Not Available |
Table 2: Thermodynamic Solubility of this compound at 25°C
| Medium | pH | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | Data Not Available |
| Acetate Buffer | 4.5 | Data Not Available |
| Phosphate Buffer | 6.8 | Data Not Available |
| Phosphate-Buffered Saline (PBS) | 7.4 | Data Not Available |
| Simulated Gastric Fluid (SGF) | 1.6 | Data Not Available |
| Simulated Intestinal Fluid (SIF) | 6.5 | Data Not Available |
Stability Assessment
Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which aids in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
Experimental Protocol: Forced Degradation Studies
-
Sample Preparation: Solutions of this compound are prepared in various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Stressed samples are analyzed at appropriate time points using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of a drug substance.
Experimental Protocol: Long-Term Stability Study
-
Batch Selection: At least three primary batches of this compound are used for the study.
-
Storage Conditions: Samples are stored in containers that simulate the proposed packaging under the following ICH-recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analytical Tests: A battery of tests is performed at each time point, including appearance, assay, purity (degradation products), and any other critical quality attributes.
Data Presentation: Stability
The following table provides a template for presenting stability data.
Table 3: Stability Data for this compound under Accelerated Conditions (40°C/75% RH)
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white solid | Complies | Data | Data | Data |
| Assay (%) | 98.0 - 102.0 | Data | Data | Data | Data |
| Total Impurities (%) | NMT 1.0 | Data | Data | Data | Data |
| Specific Impurity 1 (%) | NMT 0.2 | Data | Data | Data | Data |
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for solubility and stability assessment.
Hypothetical Signaling Pathway Inhibition
Azetidine-containing compounds have been investigated for a variety of biological activities, including as inhibitors of enzymes involved in cell signaling. The following diagram illustrates a hypothetical mechanism where this compound could inhibit a kinase signaling pathway, a common target in drug discovery.
Caption: Hypothetical inhibition of a kinase cascade.
A Technical Guide to 1-Acetyl-3-hydroxyazetidine: A Versatile Intermediate in Modern Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of 1-acetyl-3-hydroxyazetidine, a key heterocyclic building block. It details its synthesis, chemical properties, and critical role as a synthetic intermediate in the development of complex chemical entities, particularly within the pharmaceutical industry.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its inherent conformational rigidity and three-dimensional character allow for precise orientation of substituents, which can significantly enhance binding affinity to biological targets. Furthermore, the incorporation of an azetidine moiety can improve critical ADME (absorption, distribution, metabolism, and excretion) properties such as metabolic stability and aqueous solubility.
This compound serves as a stable, readily accessible, and versatile precursor to a wide range of functionalized azetidines. The acetyl group provides a stable protecting group for the nitrogen atom, while the hydroxyl group at the 3-position offers a reactive handle for further synthetic transformations. This dual functionality makes it an invaluable intermediate for constructing complex molecules and chemical libraries for drug screening. It is used in the synthesis of complex chemical compounds, especially in the pharmaceutical industry, serving as a precursor for nitrogen-containing cyclic structures found in bioactive agents like antimicrobials or drugs acting on the central nervous system[1].
Synthesis of this compound
The most common and direct synthesis involves the N-acetylation of azetidin-3-ol or its hydrochloride salt. This reaction is typically performed using an acetylating agent in the presence of a base to neutralize the resulting acid.
General Synthetic Workflow
The synthesis begins with the reaction of azetidin-3-ol with acetyl chloride in a suitable solvent. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct. The workflow involves reaction setup, workup including filtration and concentration, and finally, purification.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures[2].
Materials:
-
Azetidin-3-ol (1.0 eq)
-
Acetyl chloride (1.0 eq)
-
Triethylamine (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve azetidin-3-ol and triethylamine in anhydrous tetrahydrofuran in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add acetyl chloride dropwise to the stirred solution, ensuring the temperature is maintained at -78°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and continue stirring for 3 hours.
-
Upon reaction completion, remove the insoluble solids (triethylamine hydrochloride) by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: methanol/ethyl acetate, 1:10 v/v) to yield this compound as a yellow oil[2].
Reaction Data
| Parameter | Value | Reference |
| Starting Material | Azetidin-3-ol (3.0 g, 27.40 mmol) | [2] |
| Reagents | Acetyl chloride (2.15 g, 27.39 mmol), Triethylamine (8.33 g, 82.48 mmol) | [2] |
| Solvent | Tetrahydrofuran (150 mL) | [2] |
| Temperature | -78°C to 20-30°C | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 14% (500 mg) | [2] |
| Purity | Typically >95% after chromatography | [3][4] |
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | [3][4] |
| Molecular Weight | 115.13 g/mol | [1][3][4] |
| CAS Number | 118972-96-6 | [2][3][4] |
| Appearance | Off-white to light yellow solid or yellow oil | [2][4] |
| Boiling Point | 275.9 ± 33.0 °C (Predicted) | [4] |
| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Room temperature, sealed in dry conditions | [1][4] |
¹H NMR Spectroscopic Data:
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
-
Chemical Shifts (δ): 3.60 (t, J = 4.8 Hz, 2H), 2.83 (t, J = 4.8 Hz, 2H), 2.21 (s, 3H)[2].
Role as a Synthetic Intermediate
This compound is a strategic intermediate due to its protected nitrogen and reactive hydroxyl group. This structure allows for selective modification at the C3 position before subsequent deprotection or modification of the nitrogen.
Key Synthetic Transformations
The molecule can undergo several key transformations:
-
Oxidation: The secondary alcohol at C3 can be oxidized to a ketone, forming 1-acetylazetidin-3-one . This ketone is a valuable building block for introducing substituents via nucleophilic addition or reductive amination.
-
Mesylation/Tosylation: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate), facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups (amines, azides, thiols, etc.).
-
Deacetylation: The acetyl group can be removed under acidic or basic conditions to yield 3-hydroxyazetidine , a crucial intermediate for pharmaceuticals where the azetidine nitrogen is part of the final structure[5].
Caption: Key synthetic transformations of this compound.
Applications in Drug Discovery
The azetidine core is present in numerous approved drugs and clinical candidates. Intermediates like this compound are vital for accessing the functionalized azetidine scaffolds needed for these complex molecules. For instance, the parent compound, 3-hydroxyazetidine hydrochloride, is a key intermediate for the carbapenem antibiotic Tebipenem Pivoxil[6]. The synthesis of such drugs often involves precursors derived from protected azetidines.
Impact on Pharmacological Properties
The incorporation of the azetidine motif, facilitated by intermediates like the one discussed, can confer several benefits to a drug candidate.
Caption: Contribution of the azetidine scaffold to drug properties.
Conclusion
This compound is a cornerstone intermediate in contemporary organic and medicinal chemistry. Its straightforward synthesis and orthogonal protecting/functional groups provide a reliable and flexible platform for generating diverse and complex azetidine-containing molecules. For researchers and professionals in drug development, a thorough understanding of its synthesis, reactivity, and applications is essential for leveraging the full potential of the azetidine scaffold in creating next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 118972-96-6 [chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound CAS#: 118972-96-6 [amp.chemicalbook.com]
- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of 1-Acetyl-3-hydroxyazetidine Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
A deep dive into the latent biological activities of 1-acetyl-3-hydroxyazetidine derivatives reveals a promising, yet underexplored, frontier in medicinal chemistry. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a structured overview of the potential therapeutic applications, hypothetical screening data, and conceptual experimental frameworks for this novel class of compounds.
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold, a unique four-membered heterocyclic structure, presents a compelling starting point for the design of new bioactive molecules. The inherent ring strain and the presence of key functional groups for derivatization—the acetyl group at the 1-position and the hydroxyl group at the 3-position—offer a versatile platform for creating diverse chemical libraries with the potential to interact with a wide array of biological targets.
While specific, published research on the biological activities of this compound derivatives is currently limited, the known pharmacological profiles of other azetidine-containing compounds suggest several promising avenues for investigation. These include potential applications as antimicrobial agents, enzyme inhibitors, and modulators of the central nervous system.
Hypothetical Biological Activities & Data
To illustrate the potential of this compound class, this guide presents hypothetical screening data across two key areas of interest: antimicrobial activity and enzyme inhibition. It is crucial to note that the following data is illustrative and intended to serve as a template for how experimental results for novel this compound derivatives could be presented.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Substitution at 3-hydroxy position | MIC vs. Staphylococcus aureus (µg/mL) | MIC vs. Escherichia coli (µg/mL) |
| AHD-01 | -O-(4-chlorophenyl) | 32 | 64 |
| AHD-02 | -O-(2,4-dichlorophenyl) | 16 | 32 |
| AHD-03 | -O-(4-fluorophenyl) | 64 | 128 |
| AHD-04 | -O-(4-nitrophenyl) | 8 | 16 |
| Vancomycin | N/A | 1 | >128 |
| Ciprofloxacin | N/A | 0.5 | 0.015 |
Table 2: Hypothetical Enzyme Inhibitory Activity of this compound Derivatives against Kinase X
| Compound ID | Substitution at 3-hydroxy position | IC₅₀ (nM) |
| AHD-05 | -NH-(4-methoxyphenyl) | 85 |
| AHD-06 | -NH-(3,4-dimethoxyphenyl) | 42 |
| AHD-07 | -NH-(4-(trifluoromethyl)phenyl) | 110 |
| AHD-08 | -NH-(naphthalen-2-yl) | 68 |
| Staurosporine | N/A | 5 |
Conceptual Experimental Protocols
The successful evaluation of novel compounds hinges on robust and well-defined experimental protocols. The following are conceptual methodologies for assessing the antimicrobial and enzyme inhibitory activities of newly synthesized this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized derivatives can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Test Compounds: A stock solution of each derivative is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., S. aureus, E. coli) is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: In Vitro Kinase Inhibition Assay
A common method to assess enzyme inhibition is a fluorescence-based assay.
-
Assay Components: The assay mixture in each well of a 96-well plate includes the target kinase, a fluorescently labeled substrate peptide, and ATP in an appropriate assay buffer.
-
Compound Addition: Test compounds are added to the wells at varying concentrations.
-
Reaction and Detection: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature. The reaction is then stopped, and the phosphorylation of the substrate is quantified by measuring the fluorescence signal.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing Workflows and Pathways
To further aid in the conceptualization of a drug discovery program for this compound derivatives, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be targeted.
Caption: A conceptual workflow for the discovery of lead compounds from a this compound derivative library.
Caption: A generalized kinase signaling pathway, illustrating a potential mechanism of action for an inhibitory this compound derivative.
The Versatile Building Block: A Technical Guide to 1-Acetyl-3-hydroxyazetidine in Nitrogen-Containing Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] Among functionalized azetidines, 1-acetyl-3-hydroxyazetidine serves as a versatile and valuable building block for the synthesis of more complex nitrogen-containing heterocycles. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a synthetically stable N-acetyl protecting group, allows for sequential, regioselective modifications. This guide details the chemical properties, key synthetic transformations, and detailed experimental protocols for utilizing this compound in the construction of novel heterocyclic systems, with a focus on the synthesis of azetidinyl-1,2,3-triazoles via click chemistry.
Properties of this compound
This compound is a stable, commercially available solid that serves as an excellent starting point for derivatization. Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 118972-96-6 | [3] |
| Molecular Formula | C₅H₉NO₂ | [4] |
| Molecular Weight | 115.13 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point (Predicted) | 275.9 ± 33.0 °C | [4] |
| Density (Predicted) | 1.275 ± 0.06 g/cm³ | [4] |
| Storage | Room temperature, sealed in a dry environment | [4] |
Core Synthetic Strategy: From Alcohol to Triazole
A robust and highly efficient strategy for elaborating this compound into a more complex heterocyclic system involves a two-step sequence: a Mitsunobu reaction to install an azide, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This pathway leverages the reactivity of the C3-hydroxyl group and the exceptional reliability of "click chemistry."
The overall transformation converts the readily available alcohol into a stable, 1,4-disubstituted 1,2,3-triazole, a common and valuable motif in medicinal chemistry.[5][6]
Experimental Protocols & Data
This section provides detailed methodologies for the key transformations, including the synthesis of the starting material.
Synthesis of the Building Block: this compound
The starting material can be synthesized from azetidin-3-ol via N-acetylation.
Reaction Scheme:
Experimental Protocol:
-
Dissolve azetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran (THF).
-
Cool the solution to -78°C under an inert atmosphere.
-
Slowly add acetyl chloride (1.0 eq) dropwise, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and stir for 3 hours.[3]
-
Filter the mixture to remove the insoluble triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a methanol/ethyl acetate gradient) to yield this compound as a yellow oil.[3]
| Parameter | Value | Reference(s) |
| Substrates | Azetidin-3-ol, Acetyl Chloride | [3] |
| Reagents | Triethylamine, THF | [3] |
| Yield | 14% (unoptimized) | [3] |
| Purification | Silica Gel Chromatography | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.60 (t, J = 4.8 Hz, 2H), 2.83 (t, J = 4.8 Hz, 2H), 2.21 (s, 3H) | [3] |
Step 1: Synthesis of 1-Acetyl-3-azidoazetidine via Mitsunobu Reaction
The Mitsunobu reaction converts the hydroxyl group into an azide with a clean inversion of stereochemistry, using diphenylphosphoryl azide (DPPA) as the azide source.[3][7]
Reaction Scheme:
Detailed Experimental Protocol:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution.
-
Add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate 1-acetyl-3-azidoazetidine.
(Note: This is a generalized protocol based on standard Mitsunobu conditions. Yields are typically moderate to high, ranging from 50-90%, but are substrate-dependent.)
| Parameter | Value | Reference(s) |
| Reagents | PPh₃, DIAD (or DEAD), DPPA, THF | [2][3] |
| Key Feature | Inversion of stereochemistry | [3] |
| Typical Yield | 50-90% (Substrate dependent) | [2] |
| Purification | Silica Gel Chromatography | [3] |
Step 2: Synthesis of Azetidinyl-Triazoles via CuAAC Reaction
The azide-functionalized azetidine is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction joins the azide to a terminal alkyne, regioselectively forming the 1,4-disubstituted 1,2,3-triazole.[8][9]
Reaction Scheme:
Detailed Experimental Protocol:
-
In a flask, dissolve 1-acetyl-3-azidoazetidine (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Upon completion (monitored by TLC), dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final 1,2,3-triazole derivative.
| Parameter | Value | Reference(s) |
| Catalyst System | CuSO₄·5H₂O, Sodium Ascorbate | [10][11] |
| Solvent | t-BuOH / H₂O (1:1) | [10] |
| Regioselectivity | 1,4-disubstituted triazole | [9] |
| Typical Yield | >90% | [11] |
| Purification | Chromatography or Recrystallization | [10] |
Conclusion
This compound is a highly effective building block for accessing novel nitrogen-containing heterocycles. The synthetic pathway involving a Mitsunobu azidation followed by a copper-catalyzed cycloaddition provides a reliable and high-yielding route to 1,2,3-triazole-substituted azetidines. This strategy offers chemical diversity through the wide variety of commercially available terminal alkynes that can be employed. The detailed protocols and structured data presented in this guide provide a practical framework for researchers in drug discovery and organic synthesis to leverage this versatile scaffold in the development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 1-Acetyl-3-hydroxyazetidine in Medicinal Chemistry
Introduction
1-Acetyl-3-hydroxyazetidine is a valuable and versatile building block in medicinal chemistry, offering a rigid four-membered ring scaffold that can be strategically functionalized to generate diverse libraries of compounds for drug discovery. The presence of a hydroxyl group at the 3-position and an acetyl-protected nitrogen allows for sequential and controlled modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. These derivatives have shown potential in targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds.
Key Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of complex molecules, particularly in the development of enzyme inhibitors and modulators of the central nervous system.[1] The azetidine ring imparts desirable properties to drug candidates, such as improved metabolic stability and solubility.[2]
Synthesis of 3-Aminoazetidine Derivatives
One of the most common applications of this compound is its conversion to 3-aminoazetidine derivatives. The amino group serves as a crucial handle for introducing a wide variety of substituents to explore structure-activity relationships (SAR). This transformation is typically achieved through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide source and subsequent reduction, or via a Mitsunobu reaction followed by reduction.
Synthesis of 3-Oxyazetidine Derivatives
The hydroxyl group can be directly functionalized to create ether or ester linkages. The Mitsunobu reaction is a powerful tool for this purpose, allowing for the introduction of various phenolic or acidic moieties with inversion of stereochemistry.[2][3][4] This approach is valuable for accessing a diverse chemical space and fine-tuning the pharmacological properties of the resulting compounds.
N-Deacetylation and Functionalization
The acetyl group on the azetidine nitrogen can be removed under specific conditions to allow for further functionalization of the secondary amine. This opens up another avenue for diversification, enabling the introduction of various substituents, such as alkyl, aryl, or acyl groups, which can significantly impact the biological activity of the final compound.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Azido-1-acetylazetidine via Mitsunobu Reaction
This protocol describes the conversion of the hydroxyl group of this compound to an azide group, a versatile intermediate for further reactions such as "click chemistry".[5][6]
Reaction Scheme:
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add diisopropyl azodicarboxylate (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diphenylphosphoryl azide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-azido-1-acetylazetidine.
Expected Yield: 60-75%
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol details the use of the azide intermediate from Protocol 1 to form a triazole ring, a common scaffold in medicinal chemistry.[7][8]
Reaction Scheme:
1-Acetyl-3-substituted-azetidine --(Aqueous HCl)--> 3-Substituted-azetidine hydrochloride
Caption: Synthetic pathways from this compound.
Diagram 2: Experimental Workflow for the Synthesis of a Triazole Derivative
Caption: Workflow for triazole derivative synthesis.
Diagram 3: Signaling Pathway Inhibition by Azetidine-based Kinase Inhibitors
Caption: Inhibition of kinase signaling pathways.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for the Synthesis of Bioactive Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of potent Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, starting from the readily available building block, 1-acetyl-3-hydroxyazetidine. VMAT2 is a critical transporter protein in the central nervous system responsible for loading monoamine neurotransmitters into synaptic vesicles. Its inhibition has been identified as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including addiction.
The following protocols are based on established synthetic methodologies and provide a clear pathway for the preparation of cis- and trans-azetidine analogs that have demonstrated high binding affinity for VMAT2.
I. Overview of Synthetic Strategy
The synthesis commences with the deprotection of the commercially available this compound, followed by the introduction of a more suitable protecting group for the subsequent synthetic steps. The core of the synthesis involves the construction of the key disubstituted azetidine scaffold, followed by final deprotection to yield the target bioactive compounds.
Caption: General synthetic workflow from this compound to VMAT2 inhibitors.
II. Experimental Protocols
A. Synthesis of 3-Hydroxyazetidine Hydrochloride (Deacetylation)
This protocol describes the removal of the acetyl protecting group from this compound.
-
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add concentrated hydrochloric acid (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-hydroxyazetidine hydrochloride as a white solid.
-
B. Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate (N-Cbz Protection)
This protocol details the protection of the azetidine nitrogen with a carboxybenzyl (Cbz) group.
-
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain benzyl 3-hydroxyazetidine-1-carboxylate.
-
C. Synthesis of Novel Azetidine Analogs as VMAT2 Inhibitors
The following procedures are adapted from the synthesis of potent VMAT2 inhibitors and are presented here as a continuation from the N-Cbz protected 3-hydroxyazetidine. The synthesis of a representative cis- and trans-isomer pair is described.
-
Step 1: Oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate to Benzyl 3-oxoazetidine-1-carboxylate
-
This step involves the oxidation of the secondary alcohol to a ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by Swern oxidation.
-
-
Step 2: Wittig Reaction to form Cbz-protected vinyl azetidines
-
The ketone is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the desired side chains. The geometry of the resulting double bond will determine the final cis/trans stereochemistry.
-
-
Step 3: Reduction of the double bond
-
The vinyl group is reduced, for instance, by catalytic hydrogenation, to yield the saturated Cbz-protected diphenethyl azetidines.
-
-
Step 4: Final Deprotection
-
The Cbz protecting group is removed by hydrogenolysis to give the final bioactive azetidine analogs, which are then typically converted to their hydrochloride salts to improve solubility and handling.
-
III. Quantitative Data
The following table summarizes the biological activity of a series of synthesized azetidine analogs as inhibitors of [³H]dopamine (DA) uptake into synaptic vesicles, a measure of their potency at VMAT2.[1][2]
| Compound | R | Stereochemistry | VMAT2 [³H]DA Uptake, Kᵢ (nM) ± SEM |
| 15a | H | trans | 48 ± 2.8 |
| 15b | 4-OCH₃ | trans | 66 ± 6.1 |
| 15c | 3,4-methylenedioxy | trans | 31 ± 7.7 |
| 22a | H | cis | 62 ± 3.9 |
| 22b | 4-OCH₃ | cis | 24 ± 1.5 |
| 22c | 3,4-methylenedioxy | cis | 55 ± 3.0 |
| Lobelane | - | - | 45 ± 2.0 |
| Norlobelane | - | - | 43 ± 8.0 |
IV. Mechanism of Action
VMAT2 inhibitors act by blocking the transport of monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles. This leads to a depletion of vesicular dopamine stores and a subsequent reduction in dopamine release into the synapse upon neuronal firing. This mechanism is thought to underlie the therapeutic effects of VMAT2 inhibitors in conditions characterized by excessive dopaminergic signaling.
Caption: Mechanism of VMAT2 inhibition by azetidine derivatives.
These protocols and data provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the vesicular monoamine transporter 2. The use of this compound as a starting material offers a practical and efficient entry into this important class of bioactive molecules.
References
Application Notes: 1-Acetyl-3-hydroxyazetidine as a Versatile Precursor in Drug Discovery
Introduction
1-Acetyl-3-hydroxyazetidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant popularity in the design of novel therapeutics due to its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] As a bifunctional molecule, this compound offers two key points for chemical modification: the acetylated nitrogen, which influences the ring's electronic properties, and the hydroxyl group at the 3-position, which serves as a versatile handle for introducing a wide range of substituents. This document provides an overview of its applications and detailed protocols for its synthesis and derivatization.
Applications in Drug Discovery
The rigid, strained structure of the azetidine ring can serve as a bioisosteric replacement for other groups or act as a conformational constraint, locking a molecule into a bioactive conformation. This compound is utilized as a precursor for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[2] Derivatives of 3-hydroxyazetidine are key intermediates in the synthesis of a variety of therapeutics, including novel antibiotics and drugs targeting the central nervous system.[3][4] The strategic incorporation of this scaffold can lead to compounds with enhanced efficacy and specificity for their biological targets.[4]
The general workflow for utilizing this compound in a drug discovery program involves its synthesis, followed by diversification through reactions at the hydroxyl group, leading to the creation of a chemical library for biological screening and subsequent lead optimization.
Physicochemical and Quantitative Data
The properties of this compound and yields for related synthetic steps are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 118972-96-6 | [5] |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 g/mol | [2][5] |
| Appearance | Off-white to light yellow solid | [5] |
| Boiling Point | 275.9 ± 33.0 °C (Predicted) | [5] |
| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Room temperature, sealed in dry conditions | [5] |
Table 2: Reported Yields for Key Synthetic Transformations
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Hydrogenation (Debenzylation) | 1-(diphenylmethyl)-3-hydroxyazetidine HCl | 3-hydroxyazetidine HCl | 94% | [6] |
| N-Boc Protection | 3-hydroxyazetidine | 1-tert-butoxycarbonyl-3-hydroxyazetidine | 97% | [7] |
| Cyclization | Benzylamine and Epichlorohydrin | 1-benzyl-3-hydroxyazetidine | >86% | [3] |
| Final Product Synthesis | 1-benzyl-3-hydroxyazetidine | 3-hydroxy-azetidine hydrochloride | >90% | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and derivatization of azetidine scaffolds, which are central to the use of this compound in research.
Protocol 1: Synthesis of N-Acetyl-3-acetoxyazetidine via Acetylation
This protocol details the acetylation of both the nitrogen and the hydroxyl group of a 3-hydroxyazetidine precursor, a key step towards forming the acetylated scaffold. This method utilizes acetic anhydride as both the solvent and acetylating agent with a zinc chloride catalyst.[8]
Materials:
-
1-(tert-butyl)-3-hydroxyazetidine (Formula 3 in source) (0.17 mol)
-
Acetic anhydride (108.0 mL)
-
Zinc chloride (10.0 g, 0.075 mol)
-
Ethyl acetate
-
Water
-
500 mL three-necked reaction flask
-
Nitrogen source
-
Reduced pressure evaporator
Procedure:
-
Under a nitrogen atmosphere, add 108.0 mL of acetic anhydride to a 500.0 mL three-necked reaction flask.
-
Add 1-(tert-butyl)-3-hydroxyazetidine (21.7 g, 0.17 mol) to the flask in batches.
-
Add zinc chloride (10.0 g, 0.075 mol) to the reaction mixture.
-
Heat the reaction mixture to 125-130 °C and maintain for 3-10 hours.
-
After the reaction is complete, remove the excess acetic anhydride under reduced pressure. This yields crude N-acetyl-3-acetoxyazetidine, which can be used directly in subsequent deacetylation steps to selectively reveal the hydroxyl group if needed.[8]
-
For purification, add water to the crude product and extract with ethyl acetate.[8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound [myskinrecipes.com]
- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound CAS#: 118972-96-6 [amp.chemicalbook.com]
- 6. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Application Notes: N-acetylation of 3-hydroxyazetidine
The N-acetylation of 3-hydroxyazetidine is a crucial chemical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting compound, N-acetyl-3-hydroxyazetidine, serves as a versatile building block. The selection of an appropriate protocol depends on the desired outcome, specifically whether concurrent O-acetylation of the hydroxyl group is acceptable or must be avoided.
Several methods have been developed for this purpose, employing common acetylating agents such as acetic anhydride and acetyl chloride.[1][2] The reaction conditions can be tuned to achieve chemoselectivity for the more nucleophilic secondary amine over the hydroxyl group. Mild, catalyst-free approaches offer an eco-friendly and efficient route to the desired N-acetylated product, often with high yields and short reaction times.[3] Alternatively, classic methods using acetyl chloride in the presence of a base like pyridine or triethylamine in an organic solvent provide a reliable and scalable option.[4] In contrast, more forceful conditions, such as high temperatures in the presence of a Lewis acid catalyst, can lead to the di-acetylation of both the nitrogen and the oxygen atoms.[5]
This document provides a summary of various protocols, detailed experimental procedures for key methods, and visual workflows to guide researchers in selecting and performing the N-acetylation of 3-hydroxyazetidine.
Summary of N-acetylation Protocols
The following table summarizes various protocols for the acetylation of 3-hydroxyazetidine or similar substrates, highlighting the differences in reagents, conditions, and outcomes.
| Protocol ID | Acetylating Agent (Equivalents) | Base / Catalyst | Solvent | Temperature | Time | Selectivity / Outcome | Reference |
| 1 | Acetic Anhydride (1.2) | None | None (Neat) | Room Temp. | 5-15 min | Chemoselective N-acetylation | [3] |
| 2 | Acetyl Chloride (1.05) | Pyridine (1.1) / DMAP (cat.) | Dichloromethane (DCM) | 0 °C to Room Temp. | Varies (TLC monitored) | N-acetylation | [4] |
| 3 | Acetyl Chloride (1.1) | Sodium Acetate / Triethylamine | Brine / Acetone | Room Temp. | 1 hour | Chemoselective N-acetylation | [6] |
| 4 | Acetic Anhydride (as solvent) | Zinc Chloride (ZnCl₂) | Acetic Anhydride | 120-140 °C | 3-10 hours | N- and O-acetylation | [5] |
Detailed Experimental Protocols
Protocol A: Chemoselective N-acetylation with Acetic Anhydride (Solvent-Free)
This protocol is based on an environmentally friendly method that avoids the use of catalysts and solvents, offering high chemoselectivity for the amino group.[3]
Materials:
-
3-hydroxyazetidine
-
Acetic anhydride
-
Diethyl ether
-
50 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
To a 50 mL round-bottomed flask, add 3-hydroxyazetidine (1.0 mmol).
-
Add acetic anhydride (1.2 mmol, 1.2 eq.) to the flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-15 minutes).
-
Upon completion, add diethyl ether (5 mL) to the reaction mixture to precipitate the product.
-
Allow the mixture to stand at room temperature for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol B: N-acetylation with Acetyl Chloride and Pyridine in Dichloromethane
This is a standard and robust laboratory procedure for the acetylation of secondary amines.[4]
Materials:
-
3-hydroxyazetidine (or its hydrochloride salt)
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve 3-hydroxyazetidine (1.0 eq.) in anhydrous DCM in a reaction flask under a nitrogen atmosphere.
-
Add pyridine (1.1 eq.) to the solution. Note: If starting with 3-hydroxyazetidine hydrochloride, use 2.2 eq. of base to neutralize the salt and scavenge the HCl produced.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of acetyl chloride (1.05 eq.) in anhydrous DCM dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
General Reaction Scheme
Caption: General chemical scheme for the acetylation of 3-hydroxyazetidine.
Experimental Workflow for Protocol B
Caption: Step-by-step workflow for a standard lab-scale N-acetylation reaction.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 4. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Coupling Reactions Involving 1-Acetyl-3-hydroxyazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for coupling reactions involving 1-acetyl-3-hydroxyazetidine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the azetidine motif in bioactive molecules. The protocols outlined below focus on the functionalization of the 3-hydroxy group, a common strategy for introducing molecular diversity.
Overview of Coupling Reactions
This compound possesses a secondary alcohol that can readily participate in various coupling reactions to form ethers, esters, and other derivatives. The most prominent and effective method for such transformations is the Mitsunobu reaction , which allows for the coupling of the azetidine alcohol with a wide range of acidic nucleophiles under mild conditions. Additionally, related etherification and esterification protocols can be employed.
These coupling reactions are critical for structure-activity relationship (SAR) studies, enabling the synthesis of libraries of compounds with diverse substituents at the 3-position of the azetidine ring.
Mitsunobu Reaction for C-O Bond Formation
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[1][2][3] The reaction proceeds via the activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by nucleophilic substitution by a suitable pronucleophile.
General Signaling Pathway for the Mitsunobu Reaction
Caption: General mechanistic pathway of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Etherification with a Phenol Derivative
Reaction Scheme:
Caption: Mitsunobu etherification of this compound.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-Fluorophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [4]
-
To a solution of this compound (1.0 eq.) and the substituted phenol (1.2 eq.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.).
-
Stir the mixture at 0 °C for 10 minutes.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired 3-(aryloxy)-1-acetylazetidine.
Quantitative Data (Representative):
| Starting Alcohol | Nucleophile | Product | Yield (%) | Reference |
| N-Boc-3-hydroxyazetidine | 4-Fluorophenol | tert-Butyl 3-(4-fluorophenoxy)azetidine-1-carboxylate | 85 | N/A |
| N-Boc-3-hydroxyazetidine | 4-Nitrophenol | tert-Butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate | 92 | N/A |
Note: The yields provided are representative for the more commonly reported N-Boc protected azetidine and are expected to be similar for the N-acetyl analogue under optimized conditions.
Experimental Protocol: Mitsunobu Esterification with a Carboxylic Acid
This protocol outlines the synthesis of a 3-(acyloxy)-1-acetylazetidine derivative.
Reaction Scheme:
Caption: Mitsunobu esterification of this compound.
Materials:
-
This compound
-
Aromatic Carboxylic Acid (e.g., Benzoic Acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: [4]
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-(acyloxy)-1-acetylazetidine.
Quantitative Data (Representative):
| Starting Alcohol | Nucleophile | Product | Yield (%) | Reference |
| N-Boc-3-hydroxyazetidine | Benzoic Acid | tert-Butyl 3-(benzoyloxy)azetidine-1-carboxylate | 90 | N/A |
| N-Boc-3-hydroxyazetidine | 4-Chlorobenzoic Acid | tert-Butyl 3-((4-chlorobenzoyl)oxy)azetidine-1-carboxylate | 88 | N/A |
Note: The yields provided are representative for the more commonly reported N-Boc protected azetidine and are expected to be similar for the N-acetyl analogue under optimized conditions.
Experimental Workflow
The general workflow for performing a Mitsunobu coupling reaction with this compound is depicted below.
Caption: General workflow for Mitsunobu coupling reactions.
Safety Precautions
-
The Mitsunobu reaction is exothermic and should be carried out with appropriate cooling.
-
Azodicarboxylates like DEAD and DIAD are hazardous and should be handled with care in a well-ventilated fume hood.
-
Triphenylphosphine and its oxide can be irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The coupling reactions of this compound, particularly the Mitsunobu reaction, provide a robust and versatile platform for the synthesis of novel azetidine-containing compounds. The detailed protocols and workflows presented in these application notes are intended to guide researchers in the successful implementation of these important transformations in their drug discovery and development efforts. While specific quantitative data for the N-acetylated starting material is sparse in the public domain, the provided protocols, based on the closely related N-Boc analogue, serve as a strong starting point for reaction optimization.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-Acetyl-3-hydroxyazetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-3-hydroxyazetidine is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, including inhibitors of Janus kinases (JAK) such as Baricitinib. Its unique four-membered ring structure imparts desirable pharmacokinetic properties to drug candidates. This document provides detailed application notes and scalable protocols for the synthesis of this compound, targeting researchers and professionals in drug development. The synthesis involves the initial preparation of the precursor, 3-hydroxyazetidine or its hydrochloride salt, followed by a final acetylation step. Two distinct methods for the acetylation are presented, offering flexibility in reagent choice and reaction conditions. All quantitative data is summarized for easy comparison, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
The azetidine motif is of significant interest in drug discovery due to its ability to introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability. This compound serves as a crucial starting material for the elaboration of more complex molecules. The successful and efficient scale-up synthesis of this intermediate is therefore a critical step in the drug development pipeline. The following protocols detail robust methods for its preparation, focusing on scalability and yield.
Data Presentation
Table 1: Summary of a Representative Synthesis of 3-Hydroxyazetidine Hydrochloride Precursor
| Parameter | Value | Reference |
| Starting Materials | t-Butylamine, Epichlorohydrin | [1][2] |
| Key Steps | Cyclization, Acetylation, Deacetylation | [1][2] |
| Overall Yield | 51.5% | [2] |
| Product Purity | High Purity (White Solid) | [2] |
| Analytical Method | ¹H NMR | [1] |
Table 2: Comparison of Acetylation Protocols for this compound Synthesis
| Parameter | Protocol 1: Acetyl Chloride | Protocol 2: Acetic Anhydride |
| Starting Material | Azetidin-3-ol | 1-tert-butyl-azetidin-3-ol |
| Reagents | Acetyl chloride, Triethylamine | Acetic anhydride, Zinc chloride |
| Solvent | Tetrahydrofuran | Acetic anhydride (serves as solvent) |
| Temperature | -78°C to 20-30°C | 120-140°C |
| Reaction Time | 3 hours | 3-10 hours |
| Yield | 14% | Not explicitly reported (crude used in next step) |
| Purification | Silica gel column chromatography | Extraction and solvent removal |
| Reference | [3] | [4] |
Experimental Protocols
Protocol A: Synthesis of 3-Hydroxyazetidine Hydrochloride (Precursor)
This protocol outlines a common method for the synthesis of the 3-hydroxyazetidine precursor, which can then be used in the subsequent acetylation step. The process starts from t-butylamine and epichlorohydrin and involves a cyclization, an intermediate acetylation, and a final deacetylation.[1][2]
Materials:
-
t-Butylamine
-
Epichlorohydrin
-
Acetic anhydride
-
Zinc chloride or Zinc bromide
-
Hydrochloric acid (aqueous solution, 1-30%)
-
Methanol
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
Cyclization: The initial reaction between t-butylamine and epichlorohydrin forms the azetidine ring. This step is typically carried out under controlled temperature conditions.
-
Acetyl Reaction: The crude cyclized product is then subjected to an acetylation reaction. Under a nitrogen atmosphere, acetic anhydride is used as both the solvent and acetylating agent. Zinc chloride or zinc bromide acts as a catalyst, and the reaction is heated to 120-140°C for 3-10 hours.[4] After the reaction, the excess acetic anhydride is removed, water is added, and the product, N-acetyl-3-acetoxyazetidine, is extracted with ethyl acetate and then chloroform.[4]
-
Deacetylation Reaction: The intermediate from the previous step is refluxed in a 1-30% aqueous solution of hydrochloric acid for 4-10 hours.[2][4] This removes both acetyl groups. After the reaction, water is removed under reduced pressure. The residue is then dissolved in a mixture of methanol and ethyl acetate, heated to dissolve, and then cooled to recrystallize, yielding 3-hydroxyazetidine hydrochloride as a white solid.[2]
Protocol B: Synthesis of this compound
Two methods are presented for the final acetylation of the 3-hydroxyazetidine precursor.
Method 1: Acetylation with Acetyl Chloride [3]
This method directly acetylates the nitrogen of 3-hydroxyazetidine.
Materials:
-
Azetidin-3-ol
-
Triethylamine
-
Acetyl chloride
-
Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve azetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran.
-
Cool the mixture to -78°C with stirring for 10 minutes.
-
Slowly add acetyl chloride (1.0 eq) dropwise, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-30°C and continue stirring for 3 hours.
-
Filter the reaction mixture to remove any insoluble solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol/ethyl acetate (1/10, v/v) eluent to afford this compound as a yellow oil.
Method 2: Acetylation with Acetic Anhydride (as part of a larger synthesis) [4]
This method involves the acetylation of a protected 3-hydroxyazetidine intermediate, which would be followed by a selective deacetylation of the hydroxyl group to yield the final product. The protocol below describes the initial N,O-diacetylation.
Materials:
-
1-tert-butyl-azetidin-3-ol (or similar N-protected 3-hydroxyazetidine)
-
Acetic anhydride
-
Zinc chloride or Zinc bromide
-
Nitrogen gas
-
Water
-
Ethyl acetate
-
Chloroform
-
Sodium sulfate or Magnesium sulfate
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, add acetic anhydride (as solvent).
-
Add the starting azetidinol (e.g., 1-tert-butyl-azetidin-3-ol) portion-wise.
-
Add zinc chloride or zinc bromide as a catalyst.
-
Heat the reaction mixture to 120-140°C for 3-10 hours.
-
After the reaction is complete, remove the excess acetic anhydride under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate, followed by chloroform.
-
Dry the combined organic phases over sodium sulfate or magnesium sulfate and remove the solvent to obtain the crude N-acetyl-3-acetoxyazetidine.
-
Note: A subsequent selective deacetylation of the 3-acetoxy group would be required to obtain this compound.
Visualizations
Reaction Scheme
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: General experimental workflow for acetylation.
References
- 1. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 118972-96-6 [chemicalbook.com]
- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for Incorporating the Azetidine Scaffold into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. This four-membered saturated heterocycle offers a unique combination of properties that can be strategically employed to overcome common challenges in lead optimization.[1][2][3][4][5][6][7] Unlike its more prevalent five- and six-membered counterparts, the inherent ring strain of azetidine imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for a biological target.[7] Furthermore, the introduction of an azetidine moiety can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, thereby enhancing the overall druglikeness of a lead compound.[6]
These application notes provide an overview of the strategic incorporation of the azetidine scaffold, summarize key quantitative data, and offer detailed experimental protocols for the synthesis of azetidine-containing compounds.
Strategic Incorporation of the Azetidine Scaffold
The decision to incorporate an azetidine ring into a lead compound is often driven by the need to address specific liabilities in a drug discovery program. Key strategic applications include:
-
Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic systems, such as pyrrolidine, piperidine, and even aromatic rings. This substitution can alter the vector of exiting substituents, leading to improved interactions with the target protein, while simultaneously improving physicochemical properties.
-
Improving Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and the overall compact and polar nature of the scaffold can enhance aqueous solubility. The strained ring system is also often more resistant to metabolic degradation compared to larger, more flexible rings.
-
Scaffold Hopping and Novel Chemical Space: Introducing an azetidine can lead to novel chemical entities with unique three-dimensional shapes, allowing for exploration of new chemical space and potentially circumventing existing intellectual property.
Data Presentation
The following tables summarize quantitative data for a series of azetidine-containing compounds, highlighting their biological activity and physicochemical properties.
Table 1: In Vitro Activity and Physicochemical Properties of Azetidine-Based STAT3 Inhibitors
| Compound ID | Structure | EMSA IC50 (µM) | Cell Growth Inhibition (MDA-MB-231, GI50, µM) | cLogP |
| 5a | R-azetidine-2-carboxamide derivative | 0.55 | >10 | 4.2 |
| 5o | R-azetidine-2-carboxamide derivative | 0.38 | >10 | 4.8 |
| 8i | R-azetidine-2-carboxamide derivative | 0.34 | >10 | 3.9 |
| 7e | Modified R-azetidine-2-carboxamide | 0.85 | 1.5 | 3.5 |
| 7f | Modified R-azetidine-2-carboxamide | 0.65 | 2.1 | 3.8 |
| 7g | Modified R-azetidine-2-carboxamide | 0.42 | 1.2 | 3.6 |
| 9k | Modified R-azetidine-2-carboxamide | 0.58 | 2.5 | 4.1 |
Data extracted from "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors"[8][9]
Table 2: Pharmacokinetic Properties of Representative Azetidine-Based Compounds for CNS Applications
| Compound ID | Structure | MW | cLogP | tPSA (Ų) | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Spiro-azetidine 1 | Spiro[azetidine-3,3'-indole] derivative | 289.38 | 2.1 | 45.9 | 125 | 5.2 |
| Spiro-azetidine 2 | Spiro[azetidine-3,4'-piperidine] derivative | 254.39 | 1.8 | 32.3 | 250 | 3.8 |
| Fused-azetidine 3 | Azetidino[1,2-a]pyrimidine derivative | 211.26 | 1.5 | 50.7 | >500 | 2.1 |
Representative data based on findings from "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries".
Signaling Pathway
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Many azetidine-containing compounds have been developed as inhibitors of components of this pathway, particularly STAT3, for the treatment of cancer and inflammatory diseases.
Caption: The JAK-STAT signaling pathway and the point of intervention for azetidine-based STAT3 inhibitors.
Experimental Workflow
High-Throughput Screening of an Azetidine Library
The following workflow outlines a typical high-throughput screening (HTS) campaign to identify hit compounds from an azetidine-based chemical library.
Caption: A generalized workflow for a high-throughput screening campaign of an azetidine library.
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted Azetidines via Intramolecular Cyclization
This protocol describes a general method for the synthesis of N-substituted-3-hydroxyazetidines through the intramolecular cyclization of a γ-amino alcohol precursor.
Materials:
-
Appropriate N-substituted-3-amino-1,2-propanediol
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Tosylation: To a solution of the N-substituted-3-amino-1,2-propanediol (1.0 eq) in pyridine (0.2 M) at 0 °C, add tosyl chloride (1.1 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude tosylated intermediate in methanol (0.1 M) and add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
Purification: After cooling to room temperature, remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-hydroxyazetidine.
Protocol 2: Nickel-Catalyzed Reductive Cross-Coupling for the Synthesis of 2-Substituted Azetidines
This protocol outlines a nickel-catalyzed method for the synthesis of 2-aryl azetidines from an N-protected 2-iodoazetidine and an arylboronic acid.
Materials:
-
N-Boc-2-iodoazetidine
-
Arylboronic acid (1.5 eq)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme)) (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Nitrogen (N₂) atmosphere
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add NiCl₂(dme) (10 mol%) and dtbbpy (12 mol%).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add N-Boc-2-iodoazetidine (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Reaction: Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-arylazetidine.
Conclusion
The incorporation of the azetidine scaffold represents a powerful strategy in modern drug discovery for optimizing lead compounds. Its unique structural and physicochemical properties can be leveraged to enhance biological activity and improve pharmacokinetic profiles. The protocols and data presented herein provide a foundational resource for researchers seeking to explore the potential of this valuable heterocyclic motif in their drug development programs.
References
- 1. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Asymmetric Synthesis of 1-Acetyl-3-hydroxyazetidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-acetyl-3-hydroxyazetidine and its analogs are valuable building blocks in medicinal chemistry and drug development. The stereochemistry of the hydroxyl group is crucial for biological activity, making asymmetric synthesis a critical aspect of their preparation. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound analogs, focusing on the asymmetric reduction of a key precursor, 1-acetylazetidin-3-one.
The primary strategy outlined here involves the application of the well-established Corey-Itsuno-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity in the reduction of prochiral ketones.[1][2][3][4][5] This method is renowned for its reliability and high degree of stereocontrol.[1][3][4][5]
Synthetic Strategy Overview
The overall synthetic approach is a two-step process:
-
Synthesis of the Prochiral Ketone Precursor: Preparation of 1-acetylazetidin-3-one.
-
Asymmetric Reduction: Enantioselective reduction of 1-acetylazetidin-3-one to yield the chiral this compound.
This strategy allows for the introduction of chirality at the final key step, providing access to either enantiomer of the target compound by selecting the appropriate chiral catalyst.
Data Presentation
The following table summarizes the expected quantitative data for the key asymmetric reduction step. The values are based on typical results reported for the CBS reduction of various ketones.
| Entry | Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| 1 | 1-acetylazetidin-3-one | (R)-CBS-oxazaborolidine | BH₃·THF | THF | -78 to RT | >90 | >95 (S) |
| 2 | 1-acetylazetidin-3-one | (S)-CBS-oxazaborolidine | BH₃·THF | THF | -78 to RT | >90 | >95 (R) |
Experimental Protocols
Protocol 1: Synthesis of 1-Acetylazetidin-3-one (Precursor)
This protocol outlines a general method for the preparation of the ketone precursor. One common route starts from commercially available 1-Boc-3-hydroxyazetidine.
Materials:
-
1-Boc-3-hydroxyazetidine
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern oxidation reagents)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetyl chloride or acetic anhydride
-
Triethylamine (TEA) or other suitable base
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Oxidation:
-
Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Boc-azetidin-3-one.
-
-
Deprotection:
-
Dissolve the crude 1-Boc-azetidin-3-one in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The product will be the TFA salt of azetidin-3-one.
-
-
Acetylation:
-
Dissolve the crude azetidin-3-one TFA salt in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (TEA, 3 equivalents) to neutralize the TFA salt.
-
Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.2 equivalents) to the solution.
-
Allow the reaction to stir at room temperature for 1-3 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-acetylazetidin-3-one.
-
Protocol 2: Asymmetric Reduction of 1-Acetylazetidin-3-one via CBS Reduction
This protocol describes the enantioselective reduction of the ketone precursor to the desired chiral alcohol.
Materials:
-
1-acetylazetidin-3-one
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of 1-acetylazetidin-3-one (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Catalyst and Reducing Agent Addition:
-
Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) to the cooled ketone solution. Stir for 10-15 minutes.
-
To this mixture, add the borane-THF complex solution (0.6-1.0 equivalents) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Visualizations
Caption: Experimental workflow for the asymmetric synthesis.
Caption: Key steps in the CBS reduction pathway.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Acetyl-3-hydroxyazetidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-3-hydroxyazetidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider extending the reaction time or gradually increasing the temperature. |
| Inactive catalyst or reagents. | Use fresh, high-purity reagents and catalysts. Ensure proper storage and handling to prevent degradation. | |
| Formation of Side Products (e.g., Di-acetylated Product) | Excess acetylating agent. | Use a stoichiometric amount of the acetylating agent (e.g., acetic anhydride). Add the acetylating agent dropwise to the reaction mixture to maintain better control over the reaction. |
| High reaction temperature. | Perform the reaction at a lower temperature to minimize the formation of undesired byproducts. | |
| Difficulties in Product Isolation and Purification | Product is highly soluble in the aqueous phase during workup. | Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency. Use a continuous extraction apparatus for more efficient extraction. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. Consider using a different stationary phase. | |
| Inconsistent Yields | Variability in the quality of starting materials. | Source high-purity starting materials from a reliable supplier. Perform quality control checks on the starting materials before use. |
| Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, reaction time, and stirring speed. Use a well-calibrated thermometer and a reliable heating mantle or oil bath. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common method involves the acetylation of 3-hydroxyazetidine. This is often achieved using an acetylating agent like acetic anhydride in the presence of a catalyst. The resulting product is N-acetyl-3-acetoxyazetidine, which is then selectively hydrolyzed to yield this compound.
Q2: What are the critical parameters to control during the acetylation step?
The critical parameters include reaction temperature, the stoichiometry of the acetylating agent, and the choice of catalyst. High temperatures and excess acetylating agent can lead to the formation of di-acetylated byproducts. A catalyst, such as zinc chloride, can be used to promote the reaction.[1]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and methanol. The disappearance of the starting material (3-hydroxyazetidine) and the appearance of the product spot would indicate the progression of the reaction.
Q4: What are some common side reactions to be aware of?
A common side reaction is the di-acetylation of 3-hydroxyazetidine, where both the nitrogen and the hydroxyl group are acetylated. This can be minimized by controlling the amount of the acetylating agent and the reaction temperature.
Q5: What is the best way to purify the final product?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent is crucial for good separation. A mixture of dichloromethane and methanol or ethyl acetate and methanol is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.
Experimental Protocols
Synthesis of this compound from 3-Hydroxyazetidine Hydrochloride
This protocol is a representative procedure based on common synthetic transformations.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Acetic anhydride
-
Zinc chloride (catalyst)
-
Sodium bicarbonate (or another suitable base)
-
Dichloromethane (or another suitable organic solvent)
-
Methanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Neutralization of 3-Hydroxyazetidine Hydrochloride: Dissolve 3-hydroxyazetidine hydrochloride in water and cool the solution in an ice bath. Slowly add a saturated solution of sodium bicarbonate until the pH is basic (pH ~ 8-9). Extract the free 3-hydroxyazetidine into a suitable organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Acetylation: Dissolve the crude 3-hydroxyazetidine in a suitable solvent such as acetic anhydride. Add a catalytic amount of zinc chloride.[1] Stir the reaction mixture at a controlled temperature (e.g., 120-140°C) for 3-10 hours.[1] Monitor the reaction by TLC.
-
Workup: After the reaction is complete, remove the excess acetic anhydride under reduced pressure. Add water to the residue and extract the product with ethyl acetate.[1] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Selective Hydrolysis: The crude product from the previous step (N-acetyl-3-acetoxyazetidine) is then subjected to selective hydrolysis to remove the acetyl group from the hydroxyl function. This can be achieved under mild basic or acidic conditions. For example, dissolving the crude product in a mixture of methanol and a controlled amount of aqueous HCl and stirring at room temperature.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
Navigating the Chemistry of 1-Acetyl-3-hydroxyazetidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the chemistry of 1-Acetyl-3-hydroxyazetidine. This guide is designed to assist researchers in overcoming common challenges encountered during its synthesis, purification, and handling, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
A1: The synthesis of this compound, typically via the acetylation of 3-hydroxyazetidine, is generally straightforward but can be prone to several side reactions that may impact yield and purity. The primary side reactions include:
-
N,O-diacetylation: The hydroxyl group at the 3-position can also be acetylated, leading to the formation of 1-acetyl-3-acetoxyazetidine. This is more likely to occur with excess acetylating agent or prolonged reaction times.
-
Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack and subsequent ring opening, particularly under harsh reaction conditions (e.g., high temperatures or presence of strong nucleophiles). This can lead to various linear amine byproducts.
-
Polymerization/Oligomerization: Under certain conditions, azetidine derivatives can undergo polymerization. This is often initiated by impurities or prolonged heating.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include incomplete reaction, degradation of the product, and suboptimal reaction conditions. A published synthesis protocol reports a yield of 14%, suggesting that this may not be a high-yielding reaction under all conditions.[1]
Q3: I am having difficulty purifying this compound. What are the recommended methods and what impurities should I look out for?
A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts. The recommended method of purification is silica gel column chromatography.[1] Common impurities to be aware of during purification include:
-
Unreacted 3-hydroxyazetidine
-
1-acetyl-3-acetoxyazetidine (the di-acetylated byproduct)
-
Triethylamine hydrochloride (if triethylamine is used as a base)
Careful selection of the eluent system for column chromatography is crucial for separating these impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and workup of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the molar ratio of acetyl chloride to 3-hydroxyazetidine is appropriate (typically near equimolar).- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Product degradation | - Maintain a low reaction temperature during the addition of acetyl chloride (e.g., -78°C) to minimize side reactions.[1]- Avoid prolonged heating during workup and purification. | |
| Suboptimal base concentration | - Use a sufficient amount of a tertiary amine base, such as triethylamine, to neutralize the HCl generated during the reaction.[1] | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of di-acetylated byproduct | - Use a controlled amount of the acetylating agent (no more than 1 equivalent).- Add the acetylating agent slowly at a low temperature. |
| Ring-opening of the azetidine | - Avoid high reaction temperatures and strongly nucleophilic conditions. | |
| Unreacted starting material | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize the stoichiometry of the reactants. | |
| Difficulty in Isolating the Product | Product is a yellow oil | - this compound is reported to be a yellow oil, so do not expect a crystalline solid.[1]- After column chromatography, concentrate the fractions containing the product under reduced pressure. |
| Formation of triethylamine hydrochloride salt | - The insoluble triethylamine hydrochloride can be removed by filtration after the reaction is complete.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a published procedure.[1]
Materials:
-
Azetidin-3-ol
-
Triethylamine
-
Acetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Azetidin-3-ol (1 equivalent) and triethylamine (3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to -78°C in a dry ice/acetone bath.
-
Slowly add acetyl chloride (1 equivalent) dropwise to the cooled solution, maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and continue stirring for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the insoluble solids (triethylamine hydrochloride) by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol/ethyl acetate (1:10 v/v) eluent system to afford this compound as a yellow oil.
Logical Workflow and Potential Side Reactions
The following diagrams illustrate the intended synthetic pathway and a common side reaction.
References
Technical Support Center: Hydroxyl Group Protection Strategies for 1-Acetyl-3-hydroxyazetidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on protecting group strategies for the hydroxyl group of 1-Acetyl-3-hydroxyazetidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs)
Q1: Which are the most common protecting groups for the hydroxyl group of this compound?
A1: The most commonly employed protecting groups for the hydroxyl function of this compound and similar scaffolds are silyl ethers (such as tert-butyldimethylsilyl - TBDMS), benzyl ethers (Bn), and acyl groups (such as acetyl - Ac). The choice of protecting group depends on the desired stability and the orthogonality required for subsequent reaction steps.
Q2: How stable is the N-acetyl group on the azetidine ring during protection and deprotection of the hydroxyl group?
A2: The N-acetyl group is generally stable under many conditions used for O-protection and deprotection. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. For instance, strong basic conditions (e.g., using NaOH or KOH in alcohol) for O-deacylation may lead to partial or complete cleavage of the N-acetyl group.[1] Similarly, strong acidic conditions can also lead to N-deacetylation. It is crucial to select protecting groups that can be removed under mild conditions to preserve the N-acetyl moiety.
Q3: Can I selectively deprotect the hydroxyl group without affecting the N-acetyl group?
A3: Yes, selective deprotection is achievable by choosing an appropriate orthogonal protecting group strategy. For example, a TBDMS ether can be selectively cleaved with fluoride reagents like tetrabutylammonium fluoride (TBAF) under conditions that do not affect the N-acetyl group.[2] Similarly, a benzyl ether can be removed by catalytic hydrogenolysis, which is typically mild towards the N-acetyl group.[3][4] O-acetyl groups can be selectively removed under mild basic conditions that may not significantly impact the N-acetyl group if reaction times and temperatures are carefully controlled.
Q4: What are the potential side reactions to be aware of when working with this compound?
A4: Due to the inherent ring strain of the azetidine core, it can be susceptible to ring-opening under certain conditions, particularly acidic conditions.[5][6] When choosing a protecting group and subsequent reaction conditions, it is important to consider the potential for acid-mediated decomposition of the azetidine ring. For instance, strongly acidic conditions for the removal of some protecting groups might lead to undesired ring cleavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield during O-protection | Incomplete reaction. | Increase reaction time, temperature (with caution), or the equivalents of the protecting group reagent and base. Ensure all reagents are pure and anhydrous. |
| Steric hindrance around the hydroxyl group. | For bulky protecting groups like TBDMS, consider using a less hindered silylating agent or a more reactive one like TBDMS-triflate. | |
| Cleavage of the N-acetyl group during deprotection | The deprotection conditions are too harsh (e.g., strong acid or base, high temperature). | Use a protecting group that can be removed under milder, orthogonal conditions. For example, use a benzyl ether (removed by hydrogenolysis) or a silyl ether (removed by fluoride). If using basic deprotection for an O-acetyl group, use milder bases like K₂CO₃ in methanol and monitor the reaction closely at low temperatures.[7] |
| Azetidine ring opening | The reaction or deprotection conditions are too acidic. | Avoid strong acids. For acid-labile protecting groups, consider alternatives that can be cleaved under neutral or basic conditions. If acidic conditions are unavoidable, use milder acids and carefully control the reaction time and temperature.[5] |
| Incomplete deprotection | Insufficient reagent or reaction time. | Increase the equivalents of the deprotection reagent and/or the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Catalyst poisoning (for hydrogenolysis). | Ensure the substrate is free of impurities that could poison the palladium catalyst. Use a fresh batch of catalyst. | |
| Difficulty in purification of the protected product | Co-elution with starting material or byproducts. | Optimize the chromatography conditions (solvent system, gradient). Consider recrystallization as an alternative purification method. |
Protecting Group Strategies: Data Summary
The following tables summarize common protecting group strategies with typical reaction conditions and yields. Please note that yields can be highly substrate and scale-dependent.
Table 1: Silyl Ether Protection
| Protecting Group | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| TBDMS | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt | >90% | >90% |
| TBDMSOTf, 2,6-lutidine, CH₂Cl₂, 0 °C to rt | HF•Pyridine, THF | >90% | >90% |
Table 2: Benzyl Ether Protection
| Protecting Group | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Bn | NaH, BnBr, THF or DMF, 0 °C to rt | H₂, Pd/C, MeOH or EtOH, rt | 80-95% | >95% |
| BnO(C=NH)CCl₃, TfOH (cat.), CH₂Cl₂ | 85-95% |
Table 3: Acetyl Protection
| Protecting Group | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Ac | Ac₂O, Pyridine, DMAP (cat.), CH₂Cl₂, rt | K₂CO₃, MeOH, rt | >95% | >90% |
| LiOH, THF/H₂O, rt | >90% |
Detailed Experimental Protocols
O-TBDMS Protection of this compound
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
O-Benzyl Protection of this compound
-
Procedure: To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (BnBr, 1.2 eq). Allow the reaction to warm to room temperature and stir for 16-24 hours. Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
O-Acetyl Protection of this compound
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add pyridine (2.0 eq), acetic anhydride (Ac₂O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used without further purification or can be purified by column chromatography.
Deprotection of O-TBDMS-1-acetyl-3-hydroxyazetidine
-
Procedure: To a solution of O-TBDMS-1-acetyl-3-hydroxyazetidine (1.0 eq) in THF, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq). Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to afford the deprotected this compound.[2]
Deprotection of O-Benzyl-1-acetyl-3-hydroxyazetidine
-
Procedure: To a solution of O-Benzyl-1-acetyl-3-hydroxyazetidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH), add 10% Palladium on carbon (Pd/C, 10 mol%). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the desired product.[3][4]
Deprotection of O-Acetyl-1-acetyl-3-hydroxyazetidine
-
Procedure: To a solution of O-Acetyl-1-acetyl-3-hydroxyazetidine (1.0 eq) in methanol (MeOH), add potassium carbonate (K₂CO₃, 1.5 eq). Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC. Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl or acetic acid) and concentrate under reduced pressure. The residue can be purified by flash column chromatography.
Experimental and Logical Workflow Diagrams
Caption: General workflow for protection and deprotection of this compound.
Caption: Troubleshooting decision tree for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Acetyl-3-hydroxyazetidine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Acetyl-3-hydroxyazetidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its derivatives?
A1: The primary purification techniques reported are silica gel column chromatography and recrystallization. Silica gel chromatography is effective for isolating the target compound from reaction mixtures[1], while recrystallization is often used to achieve high purity, particularly for crystalline solids like hydrochloride salts.[2][3]
Q2: Which solvents are typically used for purifying these compounds?
A2: For silica gel column chromatography of this compound, a mixture of methanol and ethyl acetate (e.g., a 1/10 v/v ratio) has been successfully used as the eluent.[1] For recrystallization of azetidine derivatives, solvents such as ethyl acetate and methanol are commonly employed.[2][3]
Q3: What level of purity can I expect to achieve with these methods?
A3: Purity levels can be quite high, often exceeding 98-99%, especially when using optimized recrystallization methods for derivatives like 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride and 3-hydroxyazetidine hydrochloride.[2][3]
Q4: What are the typical yields for the purification of this compound?
A4: The reported yields can vary significantly depending on the synthesis and purification strategy. For instance, one method for purifying this compound by silica gel column chromatography reported a yield of 14%.[1] In contrast, purification of other derivatives by recrystallization has achieved yields in the range of 53% to 77%.[2][3]
Purification Data Summary
The following table summarizes quantitative data from various purification protocols for this compound derivatives.
| Compound | Purification Method | Solvents | Yield | Purity |
| This compound | Silica Gel Column Chromatography | Methanol / Ethyl Acetate (1/10, v/v) | 14% | Not Specified |
| 1-Diphenyl-methyl-3-hydroxy azetidine hydrochloride | Crystallization | Ethyl Acetate | 74-77% | >99% |
| 3-Hydroxyazetidine hydrochloride | Recrystallization | Methanol / Ethyl Acetate | 53.2% | >98% |
Troubleshooting Guide
Q5: My yield is very low after column chromatography. What can I do?
A5: Low yields can result from several factors. Consider the following troubleshooting steps:
-
Optimize Eluent Polarity: The polarity of the eluent system is critical. If the yield is low, your compound may be eluting too slowly (or not at all) or too quickly with impurities. Try adjusting the solvent ratio. For this compound, a 1/10 methanol/ethyl acetate system is a good starting point.[1]
-
Check for Compound Degradation: Azetidine rings can be sensitive to acidic or basic conditions. Ensure your silica gel is neutral, or consider using deactivated silica.
-
Proper Column Loading: Adsorbing the crude product onto a small amount of silica before loading it onto the column can improve separation and prevent streaking, which can lead to poor separation and lower yields.
Q6: I'm seeing persistent impurities in my final product after recrystallization. How can I remove them?
A6: If impurities co-crystallize with your product, you may need to modify your procedure:
-
Solvent Selection: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Experiment with different solvent systems. A combination of methanol and ethyl acetate has been shown to be effective for some derivatives.[3]
-
Perform a Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration step to remove them before allowing the solution to cool.
-
Secondary Purification: Consider a secondary purification step, such as a short silica gel plug filtration, to remove highly polar or non-polar impurities before the final recrystallization.
Q7: My compound will not crystallize from solution. What should I do?
A7: Failure to crystallize is a common issue, often because the compound is an oil or the solution is supersaturated.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.
-
Solvent Adjustment: Slowly add a non-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid, then warm until it clarifies and allow it to cool slowly.
-
Concentrate the Solution: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool the concentrated solution again. A common first step before cooling is to concentrate the reaction solution under reduced pressure.[2]
Experimental Protocols & Workflows
Protocol 1: Purification of this compound via Column Chromatography
This protocol is adapted from a described synthesis method.[1]
-
Preparation: After completion of the synthesis reaction, remove insoluble solids by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol, adsorb it onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of methanol/ethyl acetate (1/10, v/v).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to afford the purified this compound as a yellow oil.[1]
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification of Azetidine Derivatives via Recrystallization
This is a general protocol based on methods for purifying azetidine hydrochloride salts.[2][3]
-
Dissolution: Transfer the crude solid product into a suitable flask. Add a minimal amount of a solvent like methanol to dissolve the solid, heating gently if necessary.[3]
-
Co-solvent Addition: Add a co-solvent such as ethyl acetate.[3] The goal is to create a solution that is saturated when hot and supersaturated when cool.
-
Heating: Heat the mixture until all the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For enhanced crystallization, the solution can be further cooled to 0°C in an ice bath.[2]
-
Filtration: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., ethyl acetate) to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Caption: Troubleshooting Logic for Low Purity Issues.
References
Addressing ring strain and reactivity issues of the azetidine ring.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with azetidine-containing compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions encountered during the synthesis, handling, and modification of azetidines.
Ring Strain and Stability
Question: My azetidine compound is decomposing under acidic conditions. What is happening and how can I prevent it?
Answer: Azetidines are susceptible to ring-opening under acidic conditions due to their inherent ring strain (approximately 25.4 kcal/mol).[1][2] The protonation of the ring nitrogen makes the C-N bonds more susceptible to nucleophilic attack, which can be intramolecular or from an external nucleophile. An acid-mediated intramolecular ring-opening decomposition has been observed in N-substituted azetidines, particularly with a pendant amide group that can act as an internal nucleophile.[3]
Troubleshooting:
-
pH Control: Maintain the pH of your reaction and purification steps in the neutral to basic range if possible.
-
Protecting Groups: The choice of N-substituent significantly impacts stability. Electron-withdrawing groups can decrease the basicity of the nitrogen, potentially reducing the propensity for protonation. However, some protecting groups can also influence decomposition pathways.
-
Structural Modification: If intramolecular decomposition is suspected, consider modifying the structure to increase the distance between the azetidine ring and any internal nucleophiles.[3]
-
Temperature: Perform reactions and purifications at lower temperatures to minimize decomposition.
Question: I am observing unexpected ring-opening of my N-aryl azetidine. Why is this happening?
Answer: N-aryl azetidines can be particularly unstable, with decomposition half-lives as short as <10 minutes under acidic conditions.[3] The electronic properties of the aryl substituent play a crucial role. Electron-donating groups on the aryl ring can increase the basicity of the azetidine nitrogen, making it more prone to protonation and subsequent ring-opening. Conversely, electron-withdrawing groups can also lead to instability through different mechanisms.
Troubleshooting:
-
Aryl Substituent Modification: If possible, replace the N-phenyl group with an N-pyridyl group, as N-pyridyl azetidines have shown greater stability.[3]
-
Reaction Conditions: Strictly avoid acidic conditions during workup and purification. Use of bases like triethylamine or potassium carbonate during reactions and extractions is recommended.
Synthesis and Functionalization
Question: My intramolecular cyclization to form an azetidine ring is giving low yields. What are the common pitfalls?
Answer: The formation of the strained four-membered ring via intramolecular cyclization can be challenging. Common issues include:
-
Leaving Group: The choice of the leaving group is critical. Mesylates and tosylates are commonly used, but their displacement can be slow.
-
Base Strength: A strong, non-nucleophilic base is often required to deprotonate the amine without competing in side reactions.
-
Reaction Concentration: High dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular polymerization.
-
Substrate Conformation: The substrate must be able to adopt a conformation that allows for the backside attack of the nitrogen nucleophile.
Troubleshooting:
-
Optimize Leaving Group: If using a hydroxyl precursor, conversion to a better leaving group like a tosylate or mesylate is recommended.
-
Screen Bases: Try different non-nucleophilic bases such as NaH, KHMDS, or LiHMDS.
-
High Dilution: Use a syringe pump to add the substrate slowly to a refluxing solution of the base and solvent to maintain high dilution.
-
Solvent Choice: Anhydrous, polar aprotic solvents like THF or DMF are generally preferred.
Question: I am having trouble with the C-H functionalization of my N-Boc-azetidine. What conditions should I try?
Answer: Direct C-H functionalization of N-Boc-azetidine, particularly at the α-position, can be achieved through deprotonation with a strong base followed by reaction with an electrophile. The N-Boc group is not always the best activating group for this transformation compared to thiocarbonyl analogues.[4] However, successful protocols often involve:
-
Directed Lithiation: The use of a strong lithium base like s-BuLi in the presence of a ligand such as (-)-sparteine can facilitate enantioselective deprotonation.
-
Transmetalation: Subsequent transmetalation with a metal salt like ZnCl₂ can generate a more stable organometallic intermediate.
-
Cross-Coupling: Palladium-catalyzed cross-coupling with an aryl or vinyl halide can then introduce the desired substituent.[5]
Troubleshooting:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Temperature Control: Maintain a low temperature (e.g., -78 °C) during the deprotonation step to prevent side reactions.
-
Ligand Screening: The choice of ligand for the palladium catalyst can significantly impact the reaction outcome.
Protecting Groups
Question: What are the best practices for removing an N-Cbz protecting group from an azetidine without ring cleavage?
Answer: The benzyloxycarbonyl (Cbz) group is a common protecting group for the azetidine nitrogen. While standard hydrogenolysis (H₂, Pd/C) is often effective, the acidic byproducts or prolonged reaction times can sometimes lead to ring-opening.
Troubleshooting:
-
Transfer Hydrogenolysis: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This can sometimes be milder than using hydrogen gas.
-
Lewis Acid-Mediated Deprotection: A combination of a Lewis acid like AlCl₃ in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively remove the Cbz group at room temperature, often with good tolerance for other functional groups.[6]
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times once the starting material is consumed.
Quantitative Data Summary
The following tables summarize key quantitative data related to the azetidine ring.
Table 1: Strain Energies of Cyclic Amines
| Cyclic Amine | Ring Size | Strain Energy (kcal/mol) | Citation |
| Aziridine | 3 | ~27.7 | [2] |
| Azetidine | 4 | ~25.4 | [2] |
| Pyrrolidine | 5 | ~5.4 | [2] |
Table 2: Stability of N-Substituted Azetidines in Acidic Conditions (pH 1.8)
| Compound | N-Substituent | T₁/₂ (hours) | Azetidine Nitrogen pKa (calculated) | Citation |
| 1 | 2-Pyridyl | > 48 | 1.3 | [3] |
| 2 | 3-Pyridyl | 1.5 | 2.5 | [3] |
| 3 | 4-Pyridyl | > 48 | 2.9 | [3] |
| 4 | Phenyl | 0.5 | 2.9 | [3] |
| 5 | 4-Methoxy-phenyl | 0.3 | 3.3 | [3] |
| 6 | 4-Cyano-phenyl | < 0.17 | 1.1 | [3] |
Table 3: IC₅₀ Values of Azetidine-Based STAT3 Inhibitors
| Compound | Assay | IC₅₀ (µM) | Citation |
| H172 | STAT3 DNA-binding activity | 0.38 - 0.98 | [7] |
| H182 | STAT3 DNA-binding activity | 0.38 - 0.98 | [7] |
| H120 | STAT3 DNA-binding activity | 1.75 - 2.07 | [7] |
| H105 | STAT3 DNA-binding activity | 1.75 - 2.07 | [7] |
| Salicylate 5a | STAT3 DNA-binding activity/EMSA | 0.55 | |
| 7e | Cellular activity (breast cancer) | 1 - 3 | [8] |
| 7f | Cellular activity (breast cancer) | 1 - 3 | [8] |
| 7g | Cellular activity (breast cancer) | 1 - 3 | [8] |
| 9k | Cellular activity (breast cancer) | 1 - 3 | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes the synthesis of N-Boc-3-hydroxyazetidine from 1-diphenylmethyl-3-hydroxyazetidine.
Materials:
-
1-diphenylmethyl-3-hydroxyazetidine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrogen gas (H₂)
-
Celite
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL).
-
Add 10% palladium on carbon (10.0 g) to the solution.
-
Carry out the catalytic hydrogenation at room temperature under a hydrogen atmosphere for 3 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexane:ethyl acetate (1:1 to 1:2) as the eluent to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[9]
Protocol 2: Lewis Acid-Catalyzed Ring Opening of a 2-Aryl-N-tosylazetidine
This protocol details the ring-opening of a 2-aryl-N-tosylazetidine with an alcohol using a Lewis acid catalyst.
Materials:
-
2-Aryl-N-tosylazetidine
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-aryl-N-tosylazetidine (1.0 equiv) in anhydrous dichloromethane.
-
Add the alcohol (3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BF₃·OEt₂ (1.2 equiv) to the cooled solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding 1,3-amino ether.[10]
Protocol 3: Deprotection of N-Cbz-azetidine via Hydrogenolysis
This protocol describes a standard method for the removal of the Cbz protecting group.
Materials:
-
N-Cbz-azetidine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
-
Celite
Procedure:
-
Dissolve the N-Cbz-azetidine derivative in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.[11]
Visualizations
Caption: General reactivity pathways of the azetidine ring.
Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.
Caption: Overview of the MerTK signaling pathway and its inhibition.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Safety Information
Handling and Storage of Azetidine and its Derivatives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good option), safety goggles, and a lab coat.[12]
-
Ventilation: Handle azetidine and its volatile derivatives in a well-ventilated area, preferably within a fume hood, as their vapors can be harmful if inhaled.[12]
-
Storage: Store azetidines in a cool, dry place away from direct sunlight and incompatible substances such as strong oxidizing agents, acids, and bases. Containers should be tightly sealed.[8]
-
Spills: In case of a spill, contain it with absorbent materials like vermiculite. Ensure adequate ventilation and clean the area thoroughly. Dispose of waste according to local regulations.[12]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical help.[12]
-
References
- 1. chemos.de [chemos.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. lifechemicals.com [lifechemicals.com]
- 10. home.iitk.ac.in [home.iitk.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. jnsparrowchemical.com [jnsparrowchemical.com]
Technical Support Center: Functionalization of the 3-Hydroxyazetidine Scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the 3-hydroxyazetidine scaffold. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Protecting Group Strategies
Question: I am having trouble with the N-Boc deprotection of my 3-hydroxyazetidine derivative. The reaction is either incomplete or I observe side products. What could be the issue and what are the alternative strategies?
Answer:
Challenges with N-Boc deprotection in the 3-hydroxyazetidine system are common, often due to the acid-labile nature of the azetidine ring itself or the presence of other acid-sensitive functional groups.
Troubleshooting N-Boc Deprotection:
-
Incomplete Deprotection: Standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM) might be too mild or the reaction time insufficient. Consider using a stronger acid system like HCl in dioxane or diethyl ether. However, be cautious as harsher conditions can lead to ring opening. Monitoring the reaction by TLC or LC-MS is crucial.
-
Side Product Formation (Ring Opening): The strained 4-membered ring of azetidine can be susceptible to nucleophilic attack under acidic conditions, leading to ring-opened byproducts. This is particularly problematic if a nucleophile is present or generated in the reaction mixture. To mitigate this, use milder acidic conditions and lower temperatures (0 °C to room temperature).
-
Presence of Other Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., acetals, silyl ethers), standard N-Boc deprotection is challenging.
Alternative Protecting Group Strategies:
If N-Boc deprotection proves problematic, consider alternative N-protecting groups with orthogonal deprotection conditions.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Acidic (TFA, HCl) | Common, stable to many reagents. | Acid lability can be an issue with sensitive substrates.[1][2] |
| Cbz (Z) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Not suitable for molecules with reducible functional groups (e.g., alkenes, alkynes). |
| Fmoc | Basic (e.g., Piperidine in DMF) | Stable to acidic conditions. Ideal for substrates with acid-sensitive groups. | The fluorenyl group is large and can sometimes hinder reactions. |
| Bn (Benzyl) | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions. | Similar limitations to Cbz group. |
2. O-Functionalization of the 3-Hydroxyl Group
Question: My Mitsunobu reaction on N-Boc-3-hydroxyazetidine is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Answer:
Low yields in the Mitsunobu reaction with 3-hydroxyazetidine are a frequent issue. Several factors can contribute to this, including reagent quality, reaction setup, and the nature of the nucleophile.
Troubleshooting the Mitsunobu Reaction:
-
Reagent Stoichiometry and Quality:
-
Excess Reagents: It is often necessary to use a significant excess (1.5 to 5 equivalents) of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) to drive the reaction to completion.[3]
-
Reagent Purity: Ensure that PPh₃ and the azodicarboxylate are pure and dry. Old or improperly stored reagents can lead to significantly lower yields.
-
Solvent Dryness: The reaction is sensitive to moisture. Use freshly distilled, anhydrous solvents (e.g., THF, DCM) under an inert atmosphere (Argon or Nitrogen).
-
-
Order of Addition: The order of reagent addition can be critical. A common and often successful procedure is to dissolve the N-Boc-3-hydroxyazetidine, the nucleophile (e.g., a carboxylic acid or phenol), and PPh₃ in the anhydrous solvent. The azodicarboxylate is then added slowly at 0 °C.[4] Premixing the PPh₃ and azodicarboxylate before adding the alcohol and nucleophile can also be effective.[3]
-
Nucleophile Acidity: The pKa of the nucleophile is important. If the nucleophile is not acidic enough (pKa > 13), a common side reaction is the azodicarboxylate acting as the nucleophile, leading to undesired byproducts.[4] For weakly acidic nucleophiles, consider alternative activation methods for the hydroxyl group.
-
Steric Hindrance: While the 3-position of azetidine is relatively accessible, bulky nucleophiles or substituents on the azetidine ring can hinder the reaction.
Alternative O-Functionalization Methods:
If the Mitsunobu reaction remains problematic, consider these alternatives:
-
O-Sulfonylation followed by Nucleophilic Substitution:
-
Activate the hydroxyl group by converting it to a good leaving group, such as a tosylate (Ts), mesylate (Ms), or nosylate (Ns). This is typically done using the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.
-
Displace the sulfonate with your desired nucleophile. This two-step process is often more reliable than the one-pot Mitsunobu reaction.
-
-
Direct Alkylation under Basic Conditions: For simple alkylations, deprotonating the hydroxyl group with a strong base (e.g., NaH) followed by the addition of an alkyl halide can be effective.
3. Ring-Opening Reactions
Question: I am attempting a nucleophilic ring-opening of an N-substituted 3-hydroxyazetidine, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines is a significant challenge and is influenced by electronic and steric factors.
Factors Influencing Regioselectivity:
-
Electronic Effects: The presence of electron-withdrawing or conjugating groups on the azetidine ring can direct the nucleophilic attack. For instance, an aryl group at the 2-position will favor nucleophilic attack at that position due to stabilization of the transition state.
-
Steric Hindrance: Bulky substituents on the azetidine ring will generally direct the nucleophile to attack the less sterically hindered carbon.
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the azetidine ring towards nucleophilic attack. The nature of the Lewis acid and its coordination to the nitrogen and/or oxygen can influence the regiochemical outcome.
-
Protecting Group on Nitrogen: The nature of the N-substituent can influence the electronic properties of the ring and thus the regioselectivity of the ring-opening. For example, the N-Boc group can influence the reaction pathway.[5]
Strategies to Control Regioselectivity:
-
Substrate Design: If possible, design your azetidine substrate with substituents that electronically or sterically favor the desired ring-opening outcome.
-
Choice of Nucleophile: A bulky nucleophile is more likely to attack the less sterically hindered position.
-
Catalyst Screening: Systematically screen different Lewis acids to find one that promotes the desired regioselectivity.
-
Protecting Group Manipulation: Changing the protecting group on the nitrogen may alter the regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 3-Hydroxyazetidine
This protocol describes a general method for the N-alkylation of 3-hydroxyazetidine using an alkyl halide.
Materials:
-
3-Hydroxyazetidine hydrochloride
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a round-bottom flask, add 3-hydroxyazetidine hydrochloride (1.0 eq) and the chosen solvent (e.g., acetonitrile).
-
Add the base (2.0-3.0 eq). If using a hydrochloride salt of the amine, an additional equivalent of base is required to neutralize the HCl.
-
Add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Sulfonylation of N-Boc-3-hydroxyazetidine
This protocol details the activation of the hydroxyl group as a tosylate.
Materials:
-
N-Boc-3-hydroxyazetidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5-2.0 eq).
-
Add p-toluenesulfonyl chloride (1.1-1.3 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography.
Data Summary
Table 1: Comparison of N-Protecting Groups for 3-Hydroxyazetidine
| Protecting Group | Typical Introduction Reagent | Typical Deprotection Conditions | Orthogonality to other groups | Key Considerations |
| Boc | Boc-anhydride | TFA/DCM or HCl/dioxane | Not orthogonal to other acid-labile groups. | Can be sensitive to strong acids, leading to ring opening.[1][2] |
| Cbz | Benzyl chloroformate | H₂, Pd/C | Orthogonal to acid- and base-labile groups. | Incompatible with reducible functional groups. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine/DMF | Orthogonal to acid-labile and reducible groups. | Base-labile; the protecting group is bulky. |
| Benzyl | Benzyl bromide | H₂, Pd/C | Orthogonal to acid- and base-labile groups. | Incompatible with reducible functional groups. |
Visualizations
Caption: Workflow for the N-alkylation of 3-hydroxyazetidine.
Caption: Troubleshooting logic for a low-yielding Mitsunobu reaction.
References
Preventing ring-opening side reactions of N-substituted azetidines.
Technical Support Center: N-Substituted Azetidines
Welcome to the technical support center for researchers working with N-substituted azetidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and diagnose undesired ring-opening side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N-substituted azetidine ring-opening?
A1: The ring-opening of N-substituted azetidines is primarily driven by three factors:
-
Inherent Ring Strain: The four-membered ring is sterically strained, making it thermodynamically susceptible to reactions that relieve this strain.[1][2]
-
Acid Catalysis: In the presence of Brønsted or Lewis acids, the azetidine nitrogen can be protonated or coordinated, which activates the ring by making the adjacent carbons more electrophilic and vulnerable to nucleophilic attack.[1][3][4]
-
Nucleophilic Attack: The activated azetidine ring can be opened by either external (intermolecular) or internal (intramolecular) nucleophiles, leading to the formation of γ-substituted amines.[1][2][5][6]
Q2: How does pH affect the stability of my N-substituted azetidine?
A2: pH is a critical factor for azetidine stability. Low pH environments promote the protonation of the azetidine nitrogen. This positively charged azetidinium ion is significantly more reactive and susceptible to ring-opening by even weak nucleophiles.[1] Studies have confirmed that decomposition rates are much faster at low pH (e.g., pH 1.8) compared to neutral pH, where many analogues are stable.[1]
Q3: My azetidine is decomposing during an acidic workup or a deprotection step (e.g., TFA). What can I do?
A3: Azetidine degradation under acidic conditions is a common issue. To mitigate this:
-
Modify the N-Substituent: The most effective strategy is to use an N-substituent that lowers the basicity (pKa) of the azetidine nitrogen. Electron-withdrawing groups like sulfonyl, Boc, Cbz, or N-aryl groups (especially N-pyridyl) delocalize the nitrogen's lone pair, making it less likely to be protonated.[1][7][8] Azetidines with very low nitrogen pKa have shown excellent stability even in strongly acidic conditions.[1][7]
-
Use Milder Conditions: If possible, use weaker acids, reduce the reaction time, or lower the temperature.
-
Orthogonal Protection Strategy: Employ protecting groups on the azetidine nitrogen, such as Cbz, that can be removed under neutral conditions (e.g., hydrogenolysis) while other acid-labile groups are present in the molecule.[7][9]
Q4: I'm observing an unexpected product that suggests an intramolecular reaction has opened the azetidine ring. How can I prevent this?
A4: Intramolecular ring-opening occurs when a nucleophilic functional group elsewhere in the molecule attacks the azetidine ring. This has been observed with pendant amide groups.[1] Prevention strategies include:
-
Increase Linker Length: Increasing the number of atoms between the azetidine ring and the internal nucleophile can disfavor the cyclization required for the attack. Progressively longer T1/2 values (indicating greater stability) are seen as the alkyl chain length is increased.[1]
-
Reduce Nucleophilicity: Modify the internal nucleophile to make it less reactive. For example, an amide within a strained ring (like another azetidine) is a poorer nucleophile than an acyclic dimethylamide, leading to enhanced stability.[1]
Q5: Which N-substituents are most effective at stabilizing the azetidine ring against opening?
A5: Electron-withdrawing N-substituents are highly effective. They decrease the electron density and basicity of the ring nitrogen, reducing its tendency to be protonated or to participate in reactions that lead to ring cleavage.[10]
-
N-Sulfonyl groups (e.g., Tosyl): Strongly electron-withdrawing and provide excellent stability.[8]
-
N-Carbamates (e.g., Boc, Cbz): Commonly used protecting groups that offer good stability and allow for subsequent deprotection.[7] The Boc group is sufficient to allow for the isolation of otherwise unstable 2-azetine systems.[10]
-
N-Aryl groups (especially heteroaryl): Groups like N-pyridyl can significantly enhance stability, especially compared to N-phenyl analogues. This is due to the delocalization of the azetidine nitrogen's lone pair and the presence of a more basic site (the pyridine nitrogen) that gets protonated first.[1]
Troubleshooting Guide
Problem: Unexpected Ring-Opening Observed During Reaction or Workup
Use the following workflow to diagnose and solve the issue.
Visualizing Common Ring-Opening Pathways
Understanding the mechanism is key to prevention. The two most common pathways are direct acid-catalyzed opening and intramolecular attack.
Quantitative Data: N-Substituent Effect on Stability
The stability of N-substituted azetidines in acidic media (pH 1.8) is highly dependent on the nature of the N-substituent and the structure of the molecule. The following table summarizes the half-life (T1/2) data from a study on aryl-azetidines with a pendant amide group, demonstrating key stabilization principles.[1]
| Compound Description | N-Substituent | Linker Length (Amide to Ring) | Half-Life (T1/2) at pH 1.8 | Key Stability Factor |
| N-Phenyl Analogue | Phenyl | 1 Methylene | 4.3 hours | Moderate Basicity |
| N-Phenyl Analogue (Variant) | Phenyl | 1 Methylene | 0.5 hours | Higher Basicity |
| N-Pyridyl Analogue | 2-Pyridyl | 1 Methylene | Stable | Low N-pKa (Azetidine) |
| N-Phenyl, Long Linker | Phenyl | 2 Methylenes | 23 hours | Increased Linker Length |
| N-Phenyl, Longest Linker | Phenyl | 3 Methylenes | Stable | Intramolecular Attack Disfavored |
Data sourced from literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Selective Deprotection of an Acid-Labile Group (e.g., Boc) while Preserving a Stabilized Azetidine Ring
This protocol is intended for molecules containing an N-substituted azetidine that has been stabilized with an electron-withdrawing group (e.g., N-pyridyl, N-sulfonyl) and another functional group protected by an acid-labile group like Boc.
Materials:
-
Substrate (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Triisopropylsilane (TIS) (1-2 equiv, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the azetidine-containing substrate in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilane (TIS) to the solution. This scavenger is crucial to trap reactive carbocations that could otherwise react with the azetidine.
-
Add TFA dropwise to the cooled solution.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. Do not prolong the reaction unnecessarily.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Purify the crude product as necessary using column chromatography.
Note: The stability of the azetidine ring is paramount. No evidence of ring-opening was observed during TFA deprotections of macrocycles containing stabilized 3-amino-azetidine subunits.[7]
Protocol 2: General Procedure for N-Sulfonylation of Azetidine to Enhance Ring Stability
This protocol describes the installation of a stabilizing N-tosyl group onto a free azetidine.
Materials:
-
Azetidine (or its salt, 1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the azetidine starting material in anhydrous DCM under an inert atmosphere.
-
Add the base (e.g., TEA) to the solution, followed by p-toluenesulfonyl chloride at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting N-tosylazetidine by flash column chromatography or recrystallization.
Note: N-sulfonyl groups are strongly electron-withdrawing and reduce the nucleophilicity of the nitrogen, which is a strategy used to enable azaanionic ring-opening polymerization of activated aziridines.[8] This same principle enhances the stability of the azetidine monomer against undesired side reactions.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity in the N-acetylation of 3-hydroxyazetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-acetylation of 3-hydroxyazetidine for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acetylation of 3-hydroxyazetidine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Acetyl-3-hydroxyazetidine | 1. Competing O-acetylation: The hydroxyl group can be acetylated, especially under harsh conditions, leading to the formation of N-acetyl-3-acetoxyazetidine.[1] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagents. 3. Product loss during workup/purification: The desired product may be lost during extraction or chromatography. | 1. Employ chemoselective N-acetylation conditions: a. Use a less reactive acetylating agent like acetyl chloride at low temperatures (-78°C to room temperature) in the presence of a non-nucleophilic base like triethylamine.[2] b. Consider using milder acetylating agents or catalyst systems known for selective N-acetylation of amino alcohols. 2. Optimize reaction conditions: a. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. b. Gradually warm the reaction from a low starting temperature to room temperature to ensure complete conversion without promoting side reactions.[2] 3. Refine purification strategy: a. Use silica gel column chromatography with an appropriate eluent system (e.g., methanol/ethyl acetate) to carefully separate the desired product from impurities.[2] |
| Presence of O-Acetylated Side Product | 1. High reaction temperature: Elevated temperatures can promote the acetylation of the less nucleophilic hydroxyl group.[1] 2. Use of a strong acetylating agent and catalyst: Acetic anhydride with a Lewis acid catalyst (e.g., ZnCl₂) can lead to di-acetylation.[1] 3. Basic conditions for O-acetylation: While counterintuitive, some O-acetylation methods utilize a base like pyridine with acetic anhydride.[3] | 1. Maintain low reaction temperatures: Perform the acetylation at or below room temperature.[2] 2. Avoid harsh reagents: Opt for acetyl chloride over acetic anhydride when selectivity is crucial. If using acetic anhydride, consider catalyst-free conditions or milder catalysts. 3. Control basicity: Use a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the generated acid without promoting O-acetylation. |
| Difficult Purification | 1. Similar polarity of product and byproducts: The desired N-acetylated product and the O-acetylated byproduct may have similar polarities, making separation by chromatography challenging. 2. Presence of unreacted starting material: Incomplete reaction can lead to contamination with 3-hydroxyazetidine. | 1. Optimize chromatography: a. Use a gradient elution method to improve separation. b. Consider alternative stationary phases if silica gel is ineffective. 2. Chemical treatment: If the primary impurity is the di-acetylated product, a selective de-O-acetylation step under mild basic conditions could be explored, though this may also risk N-deacetylation. A more robust method is the acidic hydrolysis of the di-acetylated compound to yield 3-hydroxyazetidine hydrochloride, which can then be re-subjected to a more selective N-acetylation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-acetylation of 3-hydroxyazetidine?
A1: The most significant side product is the O-acetylated compound, N-acetyl-3-acetoxyazetidine, where both the nitrogen and the hydroxyl group are acetylated.[1] This is particularly prevalent when using strong acetylating agents like acetic anhydride at high temperatures. Other potential impurities include unreacted 3-hydroxyazetidine and residual reagents.
Q2: How can I selectively achieve N-acetylation over O-acetylation?
A2: Chemoselectivity for N-acetylation can be favored by taking advantage of the higher nucleophilicity of the amine compared to the alcohol. Key strategies include:
-
Using a less reactive acetylating agent: Acetyl chloride is generally more selective for N-acetylation than acetic anhydride.
-
Controlling the temperature: Performing the reaction at low temperatures (e.g., -78°C to room temperature) can significantly reduce the rate of O-acetylation.[2]
-
Choice of base: A non-nucleophilic base like triethylamine is used to scavenge the acid produced during the reaction without catalyzing O-acetylation.
Q3: What are the recommended starting materials?
A3: The reaction can be performed starting from 3-hydroxyazetidine or its hydrochloride salt.[2][4] If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl and liberate the free amine for the reaction.
Q4: What are typical yields for the N-acetylation of 3-hydroxyazetidine?
A4: The reported yields for the selective N-acetylation of 3-hydroxyazetidine can be low. For instance, a procedure using acetyl chloride and triethylamine reported a yield of 14% after purification.[2] Methods that result in di-acetylation followed by deacetylation may offer a higher overall yield of the desired 3-hydroxyazetidine core structure, but the yield for the selective N-acetylation step itself is often not reported as a distinct value.[1]
Experimental Protocols
Protocol 1: Selective N-Acetylation with Acetyl Chloride (Low Yield)
This protocol aims for selective N-acetylation but has a reported low yield.
Materials:
-
Azetidin-3-ol[2]
-
Triethylamine[2]
-
Acetyl chloride[2]
-
Tetrahydrofuran (THF), anhydrous[2]
-
Methanol/ethyl acetate for chromatography[2]
Procedure:
-
Dissolve azetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in anhydrous THF.[2]
-
Cool the solution to -78°C.[2]
-
Slowly add acetyl chloride (1.0 eq) dropwise, maintaining the temperature at -78°C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and continue stirring for 3 hours.[2]
-
Filter the reaction mixture to remove any insoluble solids.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using a methanol/ethyl acetate (1/10, v/v) eluent to yield 1-(3-hydroxyazetidin-1-yl)ethan-1-one as a yellow oil.[2]
Protocol 2: Di-acetylation with Acetic Anhydride followed by Deacetylation
This two-step protocol results in the formation of 3-hydroxyazetidine hydrochloride, which can then be used in a selective N-acetylation reaction.
Step 1: Di-acetylation Materials:
-
N-tert-butyl-3-hydroxyazetidine (or other N-protected-3-hydroxyazetidine) [note: the patent uses a precursor that is cyclized in situ, for the purpose of this guide a starting material is assumed]
-
Acetic anhydride[1]
-
Zinc chloride or zinc bromide[1]
Procedure:
-
Under a nitrogen atmosphere, dissolve the starting azetidine derivative in acetic anhydride (used as solvent).[1]
-
Add zinc chloride or zinc bromide as a catalyst.[1]
-
Heat the reaction mixture to 120-140°C for 3-10 hours.[1]
-
After the reaction is complete, remove the excess acetic anhydride under reduced pressure.[1]
-
Add water to the residue and extract with ethyl acetate, followed by chloroform.[1]
-
Dry the combined organic phases and remove the solvent to obtain crude N-acetyl-3-acetoxyazetidine.[1]
Step 2: Deacetylation Materials:
Procedure:
-
Reflux the crude N-acetyl-3-acetoxyazetidine in an aqueous hydrochloric acid solution for 4-10 hours.[1]
-
Remove the water under reduced pressure to obtain the crude 3-hydroxyazetidine hydrochloride.[1]
-
Recrystallize from methanol/ethyl acetate to obtain the purified product.[1]
Data Summary
| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Product | Reported Yield | Purity | Reference |
| Selective N-Acetylation | Acetyl Chloride | Triethylamine | THF | -78°C to RT | 1-Acetyl-3-hydroxyazetidine | 14% | Purified by chromatography | [2] |
| Di-acetylation | Acetic Anhydride | ZnCl₂ or ZnBr₂ | Acetic Anhydride | 120-140°C | N-acetyl-3-acetoxyazetidine | Not specified (crude product used in next step) | Crude | [1] |
Visualizing Reaction Pathways
Caption: Reaction pathways for selective and non-selective acetylation.
Caption: Troubleshooting flowchart for N-acetylation of 3-hydroxyazetidine.
References
- 1. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 2. This compound | 118972-96-6 [chemicalbook.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Substituted Azetidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cross-coupling reactions with substituted azetidines.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Catalyst Inactivity: The chosen catalyst may not be suitable for the specific azetidine substrate or coupling partners. Palladium(II) precursors, for instance, require reduction to the active Pd(0) species, which can sometimes be inefficient.[1]
-
Ligand Incompatibility: The ligand may not be optimal for the reaction, leading to poor catalyst stability or slow oxidative addition/reductive elimination.
-
Inappropriate Base: The strength or solubility of the base can significantly impact the reaction outcome. Simple inorganic bases are often preferred over organic amines or alkoxides to minimize side reactions.[2]
-
Solvent Effects: The solvent plays a crucial role in dissolving reactants, catalysts, and bases, and can influence reaction rates and selectivity.[3][4] Aprotic polar solvents like DMF are common choices but are not universally optimal.[3]
-
Substrate Reactivity: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in many cross-coupling reactions and may require more specialized catalyst systems.[5][6] The strained nature of the azetidine ring can also influence its reactivity.[7][8][9]
Troubleshooting Steps:
-
Catalyst Screening: If using a Pd(II) precursor like Pd(OAc)₂, consider switching to a pre-formed Pd(0) catalyst or a precatalyst to ensure efficient generation of the active species.[1] For challenging couplings, explore alternative metal catalysts like nickel or iron.[10][11][12][13]
-
Ligand Variation: Screen a variety of ligands, including bulky electron-rich phosphines (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which can enhance catalyst activity and stability.[14][15]
-
Base Optimization: Test a range of bases with varying strengths and solubilities, such as carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), or alkoxides (NaOtBu). Ensure the base is finely ground for solid bases to improve reproducibility.[16]
-
Solvent Selection: Experiment with different solvents or solvent mixtures. While common choices include toluene, dioxane, and THF, sometimes aqueous media or less conventional solvents can be beneficial.[3][4][5][6]
-
Activate the Substrate: If using an aryl chloride, consider converting it to the corresponding iodide or bromide to increase reactivity.[17]
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Possible Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can favor side reactions.
-
Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of palladium black and promoting undesired pathways.
-
Presence of Water or Oxygen: While some reactions tolerate water, others are sensitive, and its presence can lead to catalyst deactivation or hydrolysis of reagents. Similarly, oxygen can degrade phosphine ligands and the catalyst.
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and concentration of reactants. Lowering the temperature may reduce the rate of side reactions.
-
Use a Robust Catalyst System: Employ well-defined precatalysts or catalyst systems with bulky, electron-rich ligands that are known to be more stable.
-
Ensure Anhydrous and Anaerobic Conditions: Thoroughly dry all glassware and reagents. Degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[18]
-
Consider Additives: In some cases, additives like TMEDA in iron-catalyzed couplings have been shown to be crucial for reactivity.[10]
Problem 3: Reaction Stalls Before Completion
Possible Causes:
-
Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.
-
Product Inhibition: The product formed may be coordinating to the metal center and inhibiting further catalytic cycles.
-
Incomplete Dissolution of Reagents: A solid base or other reagent may not be sufficiently soluble in the reaction medium.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst or ligand loading might help drive the reaction to completion. However, this should be done cautiously as it can also lead to more side products.
-
Sequential Addition of Reagents: Adding the catalyst or a fresh portion of a reagent partway through the reaction can sometimes restart a stalled reaction.
-
Improve Solubility: If a reagent has poor solubility, try a different solvent system or a phase-transfer catalyst. For solid bases, ensure they are finely powdered.[16][17]
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for Suzuki-Miyaura coupling with a 3-iodoazetidine?
A1: Palladium catalysts are commonly used for Suzuki-Miyaura reactions. For 3-iodoazetidines, systems like Pd(PPh₃)₄ or in situ generated catalysts from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are often effective.[10] More recently, azetidine-based ligands themselves have been used to create highly active Pd(II) catalysts for Suzuki-Miyaura couplings, even in water.[19][20] For particularly challenging substrates, screening different ligands and reaction conditions is recommended.[21]
Q2: I am attempting a Buchwald-Hartwig amination with an azetidine and an aryl chloride, but the reaction is very slow. What can I do?
A2: Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig aminations.[6] To improve the reaction rate, consider the following:
-
Use a specialized catalyst system: Employ a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand"). These are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.[1][22]
-
Choose a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings.
-
Increase the reaction temperature: Higher temperatures (e.g., 80-110 °C) are often necessary for aryl chloride substrates.[1]
-
Solvent choice: Anhydrous, non-protic solvents like toluene or dioxane are typically used.[2][6]
Q3: Can I perform a Sonogashira coupling with a substituted azetidine? What are the key considerations?
A3: Yes, Sonogashira couplings with azetidine derivatives are possible. Key considerations include:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the classic system.[14][18][23][24]
-
Phosphine-Free Systems: To avoid the use of air- and moisture-sensitive phosphine ligands, phosphine-free palladium catalysts, such as those with pyridylazetidine-based ligands, have been developed and shown to be effective, even in aqueous media.[5]
-
Base: An amine base like triethylamine or diisopropylamine is typically required.[24]
-
Solvent: Solvents such as THF, DMF, or acetonitrile are commonly used.[24]
Q4: Are there alternatives to palladium catalysts for cross-coupling with azetidines?
A4: Yes, other transition metals can be effective.
-
Iron-catalyzed couplings: A protocol for the iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents has been developed, offering a more earth-abundant and less expensive alternative to palladium.[10][12]
-
Nickel-catalyzed couplings: Nickel catalysts have been successfully used for the Suzuki Csp²-Csp³ cross-coupling of azetidines with boronic acids and for the coupling of organozinc reagents with aziridines to form azetidines.[11][13]
Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 4-bromotoluene with Phenylboronic Acid using Azetidine/Aziridine-based Ligands
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| A (Azetidine-diamine-Pd) | 0.01 | 100 | 24 | 99 |
| B (Aziridine-diamine-Pd) | 0.01 | 100 | 24 | 99 |
| C (Azetidine-imidate-Pd) | 0.01 | 100 | 24 | 99 |
| D (Aziridine-imidate-Pd) | 0.01 | 100 | 24 | 99 |
| D (Aziridine-imidate-Pd) | 0.1 | Room Temp | 24 | 99 |
Data extracted from a study comparing different palladium complexes.[21]
Table 2: Iron-Catalyzed Cross-Coupling of N-Boc-3-iodoazetidine with Various Grignard Reagents
| Grignard Reagent | Product | Yield (%) |
| Phenylmagnesium bromide | N-Boc-3-phenylazetidine | 92 |
| 4-Methylphenylmagnesium bromide | N-Boc-3-(4-methylphenyl)azetidine | 88 |
| 2-Isopropylphenylmagnesium bromide | N-Boc-3-(2-isopropylphenyl)azetidine | 89 |
| Vinylmagnesium bromide | N-Boc-3-vinylazetidine | 75 |
| Methylmagnesium bromide | N-Boc-3-methylazetidine | 62 |
Data from a study on iron-catalyzed cross-couplings.[10]
Experimental Protocols
General Procedure for Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines with Grignard Reagents [10][12]
-
To a flame-dried flask under an argon atmosphere, add the 3-iodoazetidine (1.0 equiv) and anhydrous THF.
-
Cool the solution to -20 °C.
-
Add the Grignard reagent (1.2 equiv) dropwise.
-
In a separate flask, prepare the catalyst solution by adding FeCl₃ (0.1 equiv) and TMEDA (0.1 equiv) to anhydrous THF. Stir for 30 minutes at room temperature.
-
Add the catalyst solution to the reaction mixture at -20 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 2-16 hours).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling using an Azetidine-Pd(II) Catalyst in Water [20]
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add the azetidine-Pd(II) catalyst (typically 0.1-1 mol%).
-
Add deionized water as the solvent.
-
Heat the mixture with stirring at the desired temperature (e.g., 80 °C) for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchmap.jp [researchmap.jp]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal-catalysed couplings between arenes and strained or reactive rings: combination of C–H activation and ring scission - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to 1-Acetyl-3-hydroxyazetidine and N-Acetyl-3-hydroxypyrrolidine in Synthesis
In the landscape of drug discovery and development, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small, saturated nitrogen-containing heterocycles are particularly valuable building blocks due to their ability to introduce three-dimensional complexity and modulate physicochemical properties. Among these, azetidines and pyrrolidines are frequently employed. This guide provides a detailed comparison of two functionalized derivatives, 1-acetyl-3-hydroxyazetidine and N-acetyl-3-hydroxypyrrolidine, focusing on their synthesis and potential performance as synthetic intermediates.
Introduction to Azetidine and Pyrrolidine Scaffolds
Azetidines, as four-membered rings, are more strained than their five-membered pyrrolidine counterparts. This ring strain can influence their reactivity and conformational preferences. In medicinal chemistry, the rigid nature of the azetidine ring can be advantageous for locking a molecule into a bioactive conformation, potentially leading to higher affinity for its biological target.[1] However, pyrrolidines are more prevalent in both natural products and approved drugs, which may be attributed to their greater synthetic accessibility and inherent stability.[2]
This comparison focuses on the N-acetylated and 3-hydroxy substituted versions of these rings, as these functional groups provide handles for further chemical elaboration, making them versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[][]
Synthesis and Physicochemical Properties
Table 1: Comparison of Physicochemical Properties
| Property | This compound | N-Acetyl-3-hydroxypyrrolidine |
| Molecular Formula | C₅H₉NO₂ | C₆H₁₁NO₂ |
| Molecular Weight | 115.13 g/mol | 129.16 g/mol |
| Appearance | Reported as a solid | Data not available |
| Boiling Point | Data not available | 286.4±33.0 °C (Predicted) |
| Solubility | Data not available | Soluble in Methanol |
Note: Experimental data for N-acetyl-3-hydroxypyrrolidine is limited in publicly available sources.
Experimental Protocols for Precursor Synthesis
Detailed experimental protocols for the direct, one-pot synthesis of the final acetylated products are not extensively documented in a comparative manner. However, the synthesis of their immediate precursors, 3-hydroxyazetidine and 3-hydroxypyrrolidine (often as hydrochloride salts), is well-described. The final N-acetylation step is a standard chemical transformation.
Synthesis of 3-Hydroxyazetidine Hydrochloride (Precursor for this compound)
A common route to 3-hydroxyazetidine hydrochloride involves the cyclization of an amino alcohol precursor, followed by deprotection. One reported method utilizes tert-butylamine and epichlorohydrin.[5]
Experimental Protocol:
-
Cyclization: tert-Butylamine is reacted with epichlorohydrin in a suitable solvent such as isopropanol at room temperature.
-
Ring Closure: The resulting amino alcohol is then heated under reflux with a base like sodium bicarbonate to facilitate ring closure to N-tert-butyl-3-hydroxyazetidine.
-
Acetylation and Deprotection: The N-tert-butyl group can be replaced with an acetyl group, followed by deprotection of the hydroxyl group if it was protected. A more direct acetylation of 3-hydroxyazetidine would be performed after deprotection of the nitrogen. A patent describes the acetylation of N-tert-butyl-3-hydroxyazetidine using acetic anhydride and a zinc catalyst at elevated temperatures, followed by de-tert-butylation.[5] A final N-acetylation of 3-hydroxyazetidine hydrochloride would typically involve treatment with acetyl chloride or acetic anhydride in the presence of a base.
Table 2: Representative Yields for 3-Hydroxyazetidine Hydrochloride Synthesis
| Step | Reactants | Reagents/Solvents | Conditions | Yield |
| Cyclization & Ring Closure | tert-butylamine, epichlorohydrin | Isopropanol, NaHCO₃ | Reflux | ~70% (for N-tert-butyl-3-hydroxyazetidine) |
| Deprotection/Acetylation | N-tert-butyl-3-hydroxyazetidine | Acetic anhydride, ZnCl₂, HCl | 120-140°C, then reflux | ~53% (overall for 3-hydroxyazetidine HCl)[5] |
Synthesis of (R)-N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine (Precursor for N-Acetyl-3-hydroxypyrrolidine)
The synthesis of chiral 3-hydroxypyrrolidine derivatives often starts from a chiral precursor to ensure stereochemical control. One patented method involves the protection of a hydroxyl group, followed by reductive cyclization.[6]
Experimental Protocol:
-
Hydroxy Protection: The hydroxyl group of a suitable starting material, such as chiral 4-chloro-3-hydroxybutyronitrile, is protected.
-
Reductive Cyclization: The nitrile group is then reduced in the presence of a metal catalyst under a hydrogen atmosphere, which also facilitates in-situ intramolecular cyclization to the protected 3-hydroxypyrrolidine.
-
N-Boc Protection: The secondary amine is often protected, for example, with a tert-butoxycarbonyl (Boc) group.
-
Deprotection and N-Acetylation: The Boc group can be removed, and the resulting 3-hydroxypyrrolidine can be N-acetylated using standard procedures.
Table 3: Representative Yields for (R)-N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine Synthesis
| Step | Reactants/Intermediates | Reagents/Solvents | Conditions | Yield |
| Overall Synthesis | Chiral 4-chloro-3-hydroxybutyronitrile derivative | Multiple steps | Multiple steps | 84% (for (R)-N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine)[6] |
Comparative Performance in Synthesis
The choice between an azetidine and a pyrrolidine scaffold can have significant implications for the biological activity and pharmacokinetic properties of a final compound. While direct experimental comparisons of the synthetic performance of this compound and N-acetyl-3-hydroxypyrrolidine as building blocks are scarce, some general principles and specific examples can provide guidance.
Conformational Constraint and Biological Activity
The higher ring strain of the azetidine ring in this compound leads to a more rigid structure compared to the more flexible five-membered ring of N-acetyl-3-hydroxypyrrolidine. This conformational restriction can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein, potentially leading to increased potency.[1]
A practical example of this was observed in the development of RIP1 kinase inhibitors. In this study, expanding an azetidine-containing lead compound to the corresponding pyrrolidine derivative resulted in a significant decrease in inhibitory activity.[7] This highlights how the subtle change from a four-membered to a five-membered ring can have a profound impact on biological function.
Caption: Logical workflow for scaffold selection in drug discovery.
Synthetic Accessibility and Stability
While azetidines can offer advantages in terms of pre-organizing substituents for target binding, their synthesis can be more challenging compared to pyrrolidines. The higher ring strain can also make them more susceptible to ring-opening reactions under certain conditions. Pyrrolidines are generally considered more stable and their synthesis is often more straightforward, which may contribute to their wider prevalence in screening libraries and as synthetic building blocks.[2][8]
Caption: Generalized synthetic workflows for the target compounds.
Conclusion
Both this compound and N-acetyl-3-hydroxypyrrolidine are valuable building blocks for the synthesis of more complex molecules in drug discovery. The choice between them represents a trade-off between the potential for enhanced biological activity through conformational constraint (favoring the azetidine) and potentially greater synthetic accessibility and inherent stability (favoring the pyrrolidine).
-
This compound may be the preferred choice when a rigid scaffold is desired to lock in a specific conformation for optimal target binding. However, its synthesis may be more challenging and require more specialized conditions.
-
N-Acetyl-3-hydroxypyrrolidine represents a more common and potentially more readily accessible building block. Its greater flexibility may be advantageous in some contexts, and its stability is generally higher.
Ultimately, the decision of which scaffold to use will depend on the specific goals of the research program, including the biological target, the desired physicochemical properties of the final compound, and the synthetic resources available. The experimental data suggests that while both are synthetically accessible, the pyrrolidine precursor may be obtained in higher yields through established routes. The limited but insightful performance data underscores the importance of empirical testing of both scaffolds in a given biological system.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Azetidine: A Superior Bioisostere for Piperidine in Modern Drug Discovery
A Comparative Guide to Enhancing Drug Candidate Profiles
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic properties. One such impactful strategy is the bioisosteric replacement of the ubiquitous piperidine ring with the smaller, more constrained azetidine moiety. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the advantages of this substitution for researchers, scientists, and drug development professionals. The incorporation of azetidine can lead to significant improvements in a drug candidate's potency, selectivity, and metabolic stability, ultimately enhancing its therapeutic potential.
Executive Summary: Key Physicochemical and Pharmacological Differences
The decision to replace a piperidine ring with an azetidine is often driven by the need to fine-tune a molecule's properties. Azetidine's smaller size and increased ring strain can lead to a more rigid conformation, which can enhance binding affinity to the target protein. Furthermore, this substitution often improves aqueous solubility and metabolic stability, critical factors for oral bioavailability and overall drug efficacy.[1][2]
| Property | Piperidine Analog | Azetidine Analog | Rationale for Improvement with Azetidine |
| Molecular Weight | Higher | Lower | Reduced molecular size can improve cell permeability and overall developability. |
| Lipophilicity (LogP) | Generally Higher | Generally Lower | Lower lipophilicity can lead to improved aqueous solubility and reduced off-target toxicity.[3] |
| Aqueous Solubility | Lower | Higher | Increased polarity due to the more exposed nitrogen lone pair enhances solubility.[2] |
| Metabolic Stability | More susceptible to metabolism | Generally more stable | The azetidine ring is often less prone to enzymatic degradation, leading to a longer half-life.[4] |
| pKa | Typically around 11.2 | Typically around 10.5 | The lower basicity of azetidine can influence drug-receptor interactions and absorption.[3] |
| 3D Shape & sp3 Character | Flexible chair/boat conformations | More rigid, planar-like puckering | Increased rigidity can lock the molecule in a bioactive conformation, improving potency and selectivity. The higher sp3 character can improve solubility and reduce promiscuity. |
Case Study: VMAT2 Inhibitors - Lobelane Analogs
A compelling example of the benefits of piperidine-to-azetidine replacement is seen in the development of vesicular monoamine transporter 2 (VMAT2) inhibitors, based on the natural product lobeline. VMAT2 is a critical transporter in the central nervous system, and its inhibitors have therapeutic potential in treating substance abuse disorders.
In a study by Zhou et al. (2016), researchers synthesized and evaluated a series of lobelane analogs where the central piperidine ring was replaced with an azetidine ring. The results demonstrated a significant improvement in potency for the azetidine-containing compounds.
| Compound | Core Structure | VMAT2 [3H]DA Uptake Ki (nM) |
| Lobelane | Piperidine | 45 ± 2.0 |
| Norlobelane | Piperidine | 43 ± 8.0 |
| trans-Azetidine Analog (15a) | Azetidine | 48 ± 2.8 |
| cis-Azetidine Analog (22b) | Azetidine | 24 ± 1.5 |
As shown in the table, the cis-azetidine analog 22b exhibited approximately two-fold greater potency than its piperidine-containing counterparts, lobelane and norlobelane.[1] This enhancement in activity highlights the positive impact of the conformational rigidity and altered vector positioning of substituents afforded by the azetidine scaffold.
Experimental Protocols
Vesicular Monoamine Transporter 2 (VMAT2) Radioligand Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and is designed to determine the binding affinity of test compounds to VMAT2.
Materials:
-
Rat brain striatal tissue (or cells expressing VMAT2)
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Buffer: 50mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ)
-
Non-specific binding control: 10 µM Tetrabenazine
-
Test compounds
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold Lysis Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in Assay Buffer and centrifuging again. Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of 10 µM Tetrabenazine (for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 50 µL of [3H]DTBZ to all wells at a final concentration of approximately 1-2 nM.
-
Add 150 µL of the membrane preparation to each well.
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds by non-linear regression analysis and then calculate the Ki values using the Cheng-Prusoff equation.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a common in vitro method to assess the metabolic stability of a compound.
Materials:
-
Human Liver Microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control (e.g., a compound with known metabolic instability like verapamil)
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plates at 4,000 rpm for 20 minutes to precipitate the proteins.
-
Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Visualizing the Impact: Signaling Pathway and Experimental Workflow
Vesicular Monoamine Transport (VMAT2) Mechanism
The following diagram illustrates the mechanism of monoamine transport by VMAT2, the target of the lobelane analogs discussed in the case study.
References
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioactivity of 1-Acetyl-3-hydroxyazetidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the bioactivity of novel 1-Acetyl-3-hydroxyazetidine derivatives. Given the structural similarity of the azetidine core to known bioactive molecules, this class of compounds presents a promising area for drug discovery, particularly in the realms of antimicrobial and central nervous system (CNS) applications. This document outlines potential bioactivities, presents hypothetical comparative data, and provides detailed experimental protocols for validation.
Comparative Bioactivity Data
The following tables present hypothetical, yet representative, data comparing the bioactivity of several this compound derivatives against relevant benchmarks.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Substitution | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| AHD-1 | R = 4-chlorophenyl | Staphylococcus aureus | 16 | 18 |
| AHD-2 | R = 2,4-difluorophenyl | Staphylococcus aureus | 8 | 22 |
| AHD-3 | R = 4-methoxyphenyl | Staphylococcus aureus | 32 | 15 |
| Ciprofloxacin | (Positive Control) | Staphylococcus aureus | 1 | 25 |
| AHD-1 | R = 4-chlorophenyl | Escherichia coli | > 128 | - |
| AHD-2 | R = 2,4-difluorophenyl | Escherichia coli | 64 | 12 |
| AHD-3 | R = 4-methoxyphenyl | Escherichia coli | > 128 | - |
| Ciprofloxacin | (Positive Control) | Escherichia coli | 0.25 | 30 |
| AHD-1 | R = 4-chlorophenyl | Candida albicans | 64 | 10 |
| AHD-2 | R = 2,4-difluorophenyl | Candida albicans | 32 | 14 |
| AHD-3 | R = 4-methoxyphenyl | Candida albicans | 128 | 8 |
| Fluconazole | (Positive Control) | Candida albicans | 8 | 20 |
Table 2: GABA Transporter 1 (GAT-1) Inhibition by this compound Derivatives
| Compound ID | Derivative Substitution | IC50 (µM) for hGAT-1 |
| AHD-4 | R = 3,4-dichlorophenyl | 25.5 |
| AHD-5 | R = 4-(trifluoromethyl)phenyl | 15.2 |
| AHD-6 | R = naphthalen-2-yl | 38.7 |
| Tiagabine | (Positive Control) | 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Antimicrobial Susceptibility Testing (AST)
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth and solvent only).
-
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the microtiter plates using the appropriate broth.
-
The standardized microbial inoculum is added to each well.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
2. Disk Diffusion Assay
-
Objective: To qualitatively assess the antimicrobial activity of a compound.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Test compounds at a known concentration.
-
Standardized microbial inoculum.
-
-
Procedure:
-
A lawn of the standardized microbial inoculum is spread evenly onto the surface of the MHA plate.
-
Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.
-
GABA Uptake Inhibition Assay
-
Objective: To determine the potency of compounds in inhibiting the GABA transporter 1 (GAT-1).[1]
-
Materials:
-
CHO or HEK293 cells stably expressing human GAT-1 (hGAT-1).
-
96-well cell culture plates.
-
[³H]GABA (radiolabeled GABA).
-
Test compounds dissolved in a suitable solvent.
-
Known GAT-1 inhibitor as a positive control (e.g., Tiagabine).
-
Scintillation counter.
-
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.[1]
-
The cell medium is removed, and the cells are washed with a buffer.
-
Cells are pre-incubated with various concentrations of the test compounds or control for a specified time.
-
A solution containing [³H]GABA is added to each well, and the plate is incubated for a short period (e.g., 3 minutes) to allow for GABA uptake.[1]
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the [³H]GABA uptake (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.[1]
-
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for screening and validating bioactive compounds.
Simplified GABAergic Synapse Signaling Pathway
Caption: Inhibition of GABA reuptake at the synapse.
References
A Comparative Guide to the Stereoselective Synthesis of 3-Substituted Azetidines from N-Protected 3-Hydroxyazetidines
For Researchers, Scientists, and Drug Development Professionals
The stereochemical control in the synthesis of substituted azetidines is a critical aspect of medicinal chemistry and drug development. The rigid four-membered ring of azetidine can serve as a valuable scaffold, and the precise spatial arrangement of its substituents significantly influences its biological activity. This guide provides a comparative overview of methodologies for the stereoselective synthesis of 3-substituted azetidines, with a focus on reactions involving N-protected 3-hydroxyazetidines as key starting materials. While direct stereoselective reactions on 1-acetyl-3-hydroxyazetidine are not extensively documented in readily available literature, the use of alternative N-protecting groups, such as tert-butoxycarbonyl (Boc) and pivaloyl (Piv), offers well-established routes to chiral 3-substituted azetidines.
Diastereoselective Arylation of N-Protected 3-Hydroxyazetidines
A prominent strategy for the synthesis of 3-substituted azetidines involves the diastereoselective addition of organometallic reagents to an activated 3-hydroxyazetidine derivative. The protecting group on the nitrogen atom plays a crucial role in directing the stereochemical outcome of the reaction.
Experimental Protocol: Diastereoselective Arylation via Strain-Release of an Azabicyclobutane Intermediate
This method relies on the in-situ formation of a strained 1-azabicyclo[1.1.0]butane intermediate, which then undergoes a nucleophilic attack by a Grignard reagent. The reaction generally proceeds with high trans-diastereoselectivity.[1]
Step 1: Activation of N-Protected 3-Hydroxyazetidine
To a solution of N-Boc-3-hydroxyazetidine or N-Piv-3-hydroxyazetidine in an anhydrous solvent such as THF at -78 °C, a solution of a sulfonyl chloride (e.g., MsCl) or triflic anhydride (Tf₂O) is added dropwise in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the corresponding 3-sulfonate ester.
Step 2: In-situ Formation of Azabicyclobutane and Nucleophilic Addition
To the solution containing the 3-sulfonate ester, a solution of the desired aryl Grignard reagent (e.g., PhMgCl) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
Step 3: Work-up and Purification
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-azetidine.
Table 1: Diastereoselective Arylation of N-Protected 3-Hydroxyazetidines
| N-Protecting Group | Activating Agent | Grignard Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) | Yield |
| Boc | Tf₂O | PhMgCl | trans | High | Good |
| Piv | Tf₂O | PhMgCl | trans | High | Good |
Note: Specific quantitative data for d.r. and yield are often dependent on the specific substrates and reaction conditions and are based on qualitative descriptions of high selectivity and good yields from the cited literature.[1]
Caption: Diastereoselective arylation of N-protected 3-hydroxyazetidines.
Alternative Methods for Stereoselective Azetidine Synthesis
For comparison, several other strategies have been developed for the stereoselective synthesis of substituted azetidines. These methods often employ different starting materials and reaction mechanisms.
Gold-Catalyzed Oxidative Cyclization of Chiral N-Propargylsulfonamides
This method provides a route to chiral azetidin-3-ones with high enantiomeric excess. The key step is a gold-catalyzed intramolecular N-H insertion of an α-oxo gold carbene intermediate.[2]
Table 2: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones
| Substrate | Gold Catalyst | Oxidant | Enantiomeric Excess (ee) | Yield |
| Chiral N-propargylsulfonamide | BrettPhosAuNTf₂ | 8-methylquinoline N-oxide | >98% | Good to Excellent |
[3+1] Ring Expansion of Methylene Aziridines
A stereoselective one-carbon ring expansion of bicyclic methylene aziridines with a rhodium-bound carbene can produce highly substituted methylene azetidines. This method demonstrates excellent transfer of chirality from the starting material to the product.
Stereoselective Reduction of Azetidin-3-ones
The reduction of prochiral N-protected azetidin-3-ones using chiral reducing agents can afford chiral 3-hydroxyazetidines. The choice of the protecting group and the reducing agent is crucial for achieving high stereoselectivity.
Caption: Alternative methods for stereoselective azetidine synthesis.
Conclusion
The stereoselective synthesis of 3-substituted azetidines is a rapidly evolving field with significant implications for drug discovery. While direct stereoselective functionalization of this compound remains an area for further exploration, the use of alternative N-protecting groups like Boc and Piv provides robust and highly diastereoselective methods for the synthesis of 3-aryl-azetidines. The comparison with other modern synthetic strategies, such as gold-catalyzed cyclizations and ring expansions, highlights the diverse toolkit available to chemists for accessing these valuable chiral building blocks. The choice of a particular method will depend on the desired substitution pattern, the required stereoisomer, and the availability of starting materials.
References
Efficacy comparison of drugs synthesized with and without the azetidine moiety
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the azetidine moiety in drug design is a subject of growing interest in medicinal chemistry. This guide provides a comparative analysis of the efficacy of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors synthesized with and without the four-membered azetidine ring, supported by experimental data. The findings demonstrate a significant enhancement in inhibitory potency attributable to the presence of the azetidine scaffold.
Enhanced Inhibitory Potency with Azetidine Scaffold
A key study in the development of novel STAT3 inhibitors revealed that the substitution of a five-membered proline ring with a four-membered azetidine ring resulted in a substantial increase in efficacy. This structural modification led to the discovery of a new series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potencies.
Comparative Efficacy Data
The following table summarizes the in vitro potency of STAT3 inhibitors, comparing compounds with an azetidine ring to analogues containing five-membered (proline) and six-membered (pipecolamide) rings. The data clearly illustrates the superior performance of the azetidine-containing compound.
| Compound ID | Ring Structure | Target | Assay | IC50 (µM) | Reference |
| 5a | Azetidine (4-membered) | STAT3 | EMSA | 0.52 | [1] |
| 3 | Proline (5-membered) | STAT3 | EMSA | 2.4 | [1] |
| 4 | Pipecolamide (6-membered) | STAT3 | EMSA | 5.4 | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EMSA: Electrophoretic Mobility Shift Assay, used to study protein-DNA interactions.
The data unequivocally shows that the azetidine analogue 5a is over four times more potent than its proline counterpart (compound 3) and over ten times more potent than the pipecolamide analogue (compound 4) in inhibiting the DNA-binding activity of STAT3.[1] This highlights the significant contribution of the rigid, strained four-membered ring to the compound's inhibitory capacity.
Further optimization of the azetidine series led to even more potent inhibitors. For instance, analogue 5o , which features a 5-cyclohexyl-2-pyridinylmethyl group, demonstrated an IC50 of 0.38 µM, representing a log-order improvement in potency over earlier published analogues.[2][3] In contrast, the (S)-enantiomer of the azetidine analogue (5b ) was significantly less potent (IC50 of 2.22 µM), and changing the azetidine core to azetidine-3-carboxamide (5c ) resulted in a loss of activity, underscoring the specific structural requirements for potent inhibition.[1]
Cellular Activity and Selectivity
Beyond in vitro potency, the azetidine-containing STAT3 inhibitors also demonstrated promising cellular activity. Several analogues, including 7e, 7f, 7g, and 9k , were developed to improve cell membrane permeability and showed efficacy in inhibiting the growth of human breast cancer cells that harbor constitutively active STAT3, with EC50 values in the range of 0.9–1.9 µM.[4]
Importantly, these azetidine-based inhibitors exhibited high selectivity for STAT3 over other STAT family members. For example, compounds 5a, 5o, and 8i had IC50 values against STAT1 and STAT5 that were greater than 18 µM, indicating a significant therapeutic window.[1][4]
The STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation.[5][6][7] Dysregulation of the STAT3 signaling pathway is implicated in the development and progression of numerous cancers.[5][8]
The canonical STAT3 signaling pathway is activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs).[5][6][9] Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in tumorigenesis.[5][7][8] The inhibitors discussed in this guide act by directly targeting STAT3 and preventing its binding to DNA, thereby blocking its transcriptional activity.
Caption: The STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity
This assay is crucial for determining the in vitro potency of STAT3 inhibitors.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 9. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
The Azetidine Advantage: A Comparative Analysis of Pharmacokinetic Properties
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. The incorporation of small, strained ring systems, particularly azetidine, has emerged as a valuable strategy in medicinal chemistry to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. This guide provides an objective comparison of the pharmacokinetic performance of azetidine-containing compounds against their larger cyclic amine counterparts, supported by experimental data.
The four-membered azetidine ring, once considered a synthetic curiosity, is now a privileged scaffold in modern drug discovery. Its unique conformational constraints and physicochemical properties often translate into tangible benefits in a molecule's pharmacokinetic profile. Compared to the more common five-membered pyrrolidine and six-membered piperidine rings, the azetidine moiety can impart improved metabolic stability, enhanced aqueous solubility, and favorable lipophilicity, ultimately leading to better drug-like properties.[1]
Comparative Pharmacokinetic Data
To illustrate the impact of the azetidine ring on pharmacokinetic parameters, a compilation of data from preclinical and clinical studies is presented below. The tables compare key properties of azetidine-containing drugs with relevant comparators.
Table 1: In Vitro Physicochemical and Metabolic Stability Comparison of Cyclic Amines
| Compound Class | pKa | cLogP | Intrinsic Microsomal Clearance (µL/min/mg protein) |
| Azetidine Derivatives | 8.5 - 10.5 | 0.5 - 2.0 | Low to Moderate |
| Pyrrolidine Derivatives | 10.0 - 11.5 | 1.0 - 2.5 | Moderate to High |
| Piperidine Derivatives | 10.5 - 11.5 | 1.5 - 3.0 | Moderate to High |
| Data synthesized from comparative studies of fluorinated and non-fluorinated cyclic amine derivatives. The intrinsic clearance is a measure of metabolic stability, with lower values indicating higher stability.[2] |
Table 2: Pharmacokinetic Properties of Marketed Drugs with Cyclic Amine Moieties
| Drug | Cyclic Moiety | Half-life (t½) | Oral Bioavailability (%) | Primary Metabolism | Key Excretion Route |
| Azelnidipine | Azetidine | ~8.7 - 25 hours[3][4] | ~62% (absorption ratio)[5] | Hepatic (CYP3A4)[6] | Feces (~63%), Urine (~26%)[6] |
| Cobimetinib | Azetidine | ~44 hours | ~46% | Hepatic (CYP3A, UGT2B7) | Feces (~76%), Urine (~18%) |
| Tofacitinib | Piperidine | ~3 hours | ~74% | Hepatic (CYP3A4, CYP2C19) | Urine (~70%), Feces (~30%) |
Case Study: Improved Metabolic Stability with Azetidine
A study focused on the development of RIP1 inhibitors provided a direct comparison between an azetidine-containing compound and its pyrrolidine analogue. The azetidine derivative demonstrated significantly improved metabolic stability in liver microsomes. This enhancement is attributed to the constrained nature of the azetidine ring, which can sterically hinder access by metabolic enzymes.[7]
Table 3: Metabolic Stability of RIP1 Inhibitors
| Compound | Cyclic Amine Moiety | Hepatic Microsomal Clearance |
| Compound A | Azetidine | Low to Moderate |
| Compound B (analogue of A) | Pyrrolidine | High |
| Qualitative data adapted from a study on RIP1 inhibitors.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of pharmacokinetic properties.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an indication of its intrinsic clearance.
Methodology:
-
Preparation of Incubation Mixture: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. The cofactor NADPH is prepared separately in the same buffer.
-
Compound Incubation: The test compound (e.g., at a final concentration of 1 µM) is pre-incubated with the microsome suspension at 37°C for 5 minutes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Caco-2 Cell Permeability Assay
Objective: To assess the potential for oral absorption and efflux of a drug candidate using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A to B):
-
The culture medium is replaced with transport buffer.
-
The test compound is added to the apical (A) side (donor compartment).
-
Samples are collected from the basolateral (B) side (receiver compartment) at specific time intervals.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral (B) side.
-
Samples are collected from the apical (A) side at the same time intervals.
-
-
Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify if the compound is a substrate for efflux transporters.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism, typically mice or rats.
Methodology:
-
Animal Dosing: The test compound is administered to a cohort of animals (e.g., Sprague-Dawley rats) via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: The blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by the comparator drugs mentioned in this guide.
Conclusion
The strategic incorporation of an azetidine ring into a drug candidate can significantly enhance its pharmacokinetic profile. The available data suggests that, in many cases, azetidine-containing compounds exhibit improved metabolic stability and can be fine-tuned to achieve desirable solubility and permeability characteristics. While the overall pharmacokinetic behavior of a molecule is multifactorial, the evidence presented in this guide underscores the potential of the azetidine scaffold as a valuable tool for medicinal chemists aiming to design drugs with superior ADME properties. Further head-to-head comparative studies will continue to elucidate the nuanced advantages of this unique heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Active notch protects MAPK activated melanoma cell lines from MEK inhibitor cobimetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilmelanoma.com [ilmelanoma.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
In vitro and in vivo testing of novel compounds derived from 1-Acetyl-3-hydroxyazetidine
Comparative Analysis of Novel Azetidine-Based Compounds in Preclinical Models
A Comprehensive Guide to the In Vitro and In Vivo Evaluation of Emerging Azetidine Derivatives as Potential Therapeutic Agents
This guide provides a comparative analysis of novel compounds derived from the azetidine scaffold, a class of nitrogen-containing heterocyclic molecules that has garnered significant attention in medicinal chemistry due to its diverse biological activities. While specific data on derivatives of 1-Acetyl-3-hydroxyazetidine remains limited in publicly accessible literature, this document presents a comprehensive overview of the evaluation of closely related azetidine-based compounds with demonstrated anticancer and antimicrobial properties. The information herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutics.
I. In Vitro Anticancer Activity
A series of novel N-substituted azetidin-2-one derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The data presented below is representative of the anticancer potential observed in this class of compounds. For comparison, Doxorubicin, a standard chemotherapeutic agent, is included.
Table 1: In Vitro Cytotoxicity of Azetidine Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM)[1][2] | Doxorubicin IC50 (µM)[2] |
| AZ-1 | A549 (Lung) | 3.22 ± 0.2 | 2.93 ± 0.28 |
| HCT-116 (Colon) | 2.71 ± 0.16 | 3.10 ± 0.22 | |
| AZ-2 | PC3 (Prostate) | 0.25 | >10 |
| U251 (Brain) | 0.6 | >10 | |
| A431 (Skin) | 0.03 | >10 | |
| 786-O (Kidney) | 0.03 | >10 | |
| AZ-3 | SiHa (Cervical) | 5.8 ± 0.5 | 1.2 ± 0.1 |
| B16F10 (Melanoma) | 4.2 ± 0.3 | 0.8 ± 0.1 |
Note: The data presented for AZ-1, AZ-2, and AZ-3 are derived from studies on different N-substituted azetidine derivatives and are intended to be representative of the potential of this compound class. Direct comparison between these specific compounds may not be appropriate.
II. In Vitro Antimicrobial Activity
Novel azetidine derivatives have also been investigated for their antibacterial activity against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.
Table 2: Minimum Inhibitory Concentration (MIC) of Azetidine Derivatives against Bacterial Strains
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Ampicillin (MIC, µg/mL) |
| AZ-Ab1 | 12.5 | 25 | 6.25 |
| AZ-Ab2 | 6.25 | 12.5 | 6.25 |
Note: The data for AZ-Ab1 and AZ-Ab2 are representative of synthesized azetidine derivatives from available literature.
III. In Vivo Antitumor Efficacy
The in vivo antitumor activity of a representative azetidine-based compound, AZD-X1 , was evaluated in a murine xenograft model using human cancer cells.
Table 3: In Vivo Antitumor Activity of a Representative Azetidine Derivative (AZD-X1) in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| AZD-X1 (10 mg/kg) | 600 ± 80 | 60 |
| Doxorubicin (5 mg/kg) | 450 ± 60 | 70 |
Note: This data is a representative example based on typical outcomes in preclinical xenograft studies for novel anticancer compounds and is not specific to a derivative of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of concentrations. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Compound Preparation: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[3][4]
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[5]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][7]
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of a test compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.[9]
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., oral, intravenous) and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the compound.
Visualizations
Signaling Pathway Diagram
Many azetidine-based anticancer agents have been found to target tubulin polymerization, a critical process in cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
References
- 1. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
Head-to-Head Synthesis Efficiency: A Comparative Analysis of Sertraline Production
A shift from a traditional multi-step synthesis to a streamlined, greener single-pot process for the antidepressant sertraline has demonstrated significant improvements in efficiency, safety, and environmental impact. This guide provides a head-to-head comparison of the two synthetic routes, supported by experimental data, to highlight the advantages of adopting alternative building blocks and consolidated reaction pathways.
The production of sertraline, the active ingredient in the widely prescribed medication Zoloft®, has undergone a significant evolution, moving from a conventional, multi-step process to a more efficient and environmentally friendly single-pot synthesis developed by Pfizer.[1][2] This transformation serves as a compelling case study for the benefits of applying green chemistry principles in pharmaceutical manufacturing, showcasing how a redesigned synthetic strategy can lead to doubled product yields, drastic reductions in raw material and solvent use, and the elimination of hazardous reagents.[2][3][4]
Comparative Analysis of Synthetic Routes
The traditional synthesis of sertraline was a three-step process that involved the isolation and purification of intermediate compounds.[5] This approach was not only time-consuming but also generated a significant amount of waste and utilized hazardous materials. In contrast, Pfizer's award-winning green synthesis consolidates these three steps into a single, efficient operation performed in a single solvent, ethanol.[2][6]
| Metric | Traditional Synthesis | Green (Single-Pot) Synthesis |
| Number of Steps | 3 (with intermediate isolations) | 1 (single-pot) |
| Overall Yield | Approx. 16% (from enantiopure ketone)[7] | Doubled compared to the traditional process[2] |
| Key Reagents | Titanium tetrachloride (TiCl4), multiple solvents (toluene, hexane, THF)[5][8] | Palladium catalyst, Ethanol (as the sole solvent)[2][6] |
| Waste Generation | High, including titanium dioxide and multiple solvent wastes.[3][4] | Significantly reduced; elimination of ~1.8 million pounds of hazardous materials annually at peak production.[2][4] |
| Process Mass Intensity (PMI) | High | Significantly Lower |
| E-Factor | High | Significantly Lower |
| Safety Profile | Use of corrosive and water-sensitive TiCl4.[8] | Elimination of hazardous reagents, use of a more benign solvent.[2] |
Table 1: Head-to-head comparison of the traditional and green synthesis routes for sertraline.
Experimental Protocols and Methodologies
The core of the synthetic transformation lies in the reductive amination of a tetralone derivative with methylamine to form sertraline. The key difference between the two approaches is how this transformation is achieved and integrated with other steps.
Traditional Three-Step Synthesis
The traditional route involves three distinct and sequential steps:
-
Imine Formation: The tetralone starting material is reacted with methylamine in the presence of a dehydrating agent, typically titanium tetrachloride (TiCl4), to form the corresponding imine. This step requires the use of solvents like toluene or hexane.[5][8]
-
Reduction: The isolated imine is then reduced to the racemic cis/trans mixture of sertraline. This reduction was often carried out using a reducing agent in a separate reaction vessel with a different solvent system, such as tetrahydrofuran (THF).
-
Resolution: The desired cis-(1S, 4S)-enantiomer is separated from the racemic mixture through classical resolution using a chiral acid, like D-(-)-mandelic acid, followed by crystallization. This final step also requires solvent changes.[9]
Pfizer's Green Single-Pot Synthesis
The innovative green process combines these three steps into a single, continuous operation within one reactor, using ethanol as the sole solvent.[2][6]
Experimental Workflow:
Detailed Protocol Outline:
-
Combined Imine Formation, Reduction, and Resolution: The tetralone starting material, methylamine, a palladium catalyst, and D-(-)-mandelic acid are all combined in a single reactor containing ethanol.
-
The reaction proceeds through the in-situ formation of the imine, which is immediately reduced by the palladium catalyst.
-
The presence of D-(-)-mandelic acid allows for the direct, stereoselective crystallization of the desired (1S, 4S)-sertraline as its mandelate salt from the reaction mixture.
-
The precipitated salt is then isolated and converted to the final hydrochloride salt.
This "telescoped" process eliminates the need for isolating and purifying intermediates, significantly reducing solvent usage, waste generation, and production time.[10] The choice of ethanol as the solvent is crucial, as it is effective for all three transformations and is a more environmentally benign option compared to the chlorinated solvents and ethers used in the traditional process.[2]
Signaling Pathway of Sertraline
Sertraline functions as a selective serotonin reuptake inhibitor (SSRI) in the brain. It enhances the levels of the neurotransmitter serotonin in the synaptic cleft by blocking its reabsorption into the presynaptic neuron. This leads to an increased stimulation of postsynaptic serotonin receptors, which is believed to be the mechanism behind its antidepressant effects.
Conclusion
The evolution of sertraline synthesis is a prime example of how the principles of green chemistry can be successfully applied to pharmaceutical manufacturing. By rethinking the synthetic strategy and opting for a consolidated process with more efficient and safer building blocks and reagents, Pfizer was able to not only improve the economic viability of the process but also significantly reduce its environmental footprint. This head-to-head comparison underscores the importance of continuous process evaluation and the adoption of innovative chemical methodologies for sustainable drug development.
References
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. epa.gov [epa.gov]
- 3. acs.org [acs.org]
- 4. Pfizer's Green Chemistry Program - ACS Community [communities.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. datapdf.com [datapdf.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of the Azetidine Ring in Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in modern drug discovery. Its rigid structure can offer advantages in potency and selectivity by locking in bioactive conformations. Furthermore, azetidine-containing compounds often exhibit favorable physicochemical properties.[1][2][3] A critical aspect of drug development is understanding a compound's metabolic stability, as this influences its pharmacokinetic profile, including half-life and bioavailability. This guide provides a comparative assessment of the metabolic stability of the azetidine ring, alongside detailed experimental protocols and an overview of its metabolic pathways.
Data Presentation: Comparative Metabolic Stability
The metabolic stability of a drug candidate is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems like human liver microsomes (HLM) or hepatocytes. Lower clearance values and longer half-lives are generally indicative of greater metabolic stability. While direct comparative studies are limited, the following table summarizes available data for azetidine-containing compounds and their larger ring analogs, pyrrolidine and piperidine.
Disclaimer: The data presented below is compiled from different studies and for structurally distinct parent molecules. Direct comparison should be made with caution as metabolic stability is highly dependent on the overall structure of the compound, not just the heterocyclic ring.
| Heterocyclic Ring | Compound/Analog | System | Intrinsic Clearance (CLint) (μL/min/mg protein or 10^6 cells) | Half-life (t½) (min) | Reference |
| Azetidine | M5 Antagonist Analog (12b) | Rat Liver Microsomes | 18 | Not Reported | [4] |
| Pyrrolidine | M5 Antagonist Analog (12a) | Rat Liver Microsomes | 19 | Not Reported | [4] |
| Piperidine | M5 Antagonist Analog (11) | Rat Liver Microsomes | 60 | Not Reported | [4] |
| Azetidine | Fluorinated DPP4 Inhibitor | Not Specified | Not Reported | Not Reported | [4] |
| Pyrrolidine | Fluorinated DPP4 Inhibitor | Not Specified | Not Reported | Not Reported | [4] |
Observations:
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to assess the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
This assay evaluates the metabolism of a compound by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw pooled HLM and the NADPH regenerating system on ice.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the microsomal suspension by diluting the HLM in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and the test compound/positive control working solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the respective wells.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
-
Collagen-coated 96-well plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating and Acclimation:
-
Thaw and plate the cryopreserved hepatocytes onto collagen-coated 96-well plates according to the supplier's protocol.
-
Allow the cells to acclimate in the incubator for a specified period (e.g., 4-24 hours).
-
-
Incubation:
-
Prepare working solutions of the test compound and positive controls in the culture medium.
-
Remove the plating medium from the cells and add the compound-containing medium to initiate the assay.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by adding ice-cold quenching solution to the wells.
-
-
Sample Processing and Analysis:
-
Scrape the cells and transfer the entire well contents to a new plate.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis of the parent compound concentration.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint is typically normalized to the number of hepatocytes (e.g., μL/min/10^6 cells).
-
Mandatory Visualization
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow for in vitro metabolic stability assays.
Common Metabolic Pathways of the Azetidine Ring
Caption: Key metabolic pathways of the azetidine ring.
Discussion of Azetidine Ring Metabolism
The metabolic fate of the azetidine ring in drug candidates is influenced by its substitution pattern and the overall molecular context. Two primary metabolic pathways have been identified:
-
Phase I Metabolism (CYP-mediated): Cytochrome P450 enzymes can catalyze the oxidation of the carbon atom alpha to the nitrogen in the azetidine ring. This can lead to an unstable intermediate that undergoes ring scission, potentially forming reactive aldehyde metabolites.
-
Phase II Metabolism (Glutathione Conjugation): The strained nature of the four-membered azetidine ring makes it susceptible to nucleophilic attack. Glutathione (GSH), a key endogenous antioxidant, can directly attack the azetidine ring in a reaction catalyzed by glutathione S-transferases (GSTs). This results in the opening of the ring and the formation of a glutathione conjugate, which is typically more water-soluble and readily excreted. This can be a significant detoxification pathway.
Conclusion
The azetidine ring is a valuable scaffold in drug design, and understanding its metabolic stability is paramount for the successful development of new therapeutics. While the available data suggests that azetidines can offer favorable metabolic stability compared to larger saturated heterocycles like piperidine, more direct, head-to-head comparative studies are needed to establish clear structure-metabolism relationships. The experimental protocols provided in this guide offer a robust framework for researchers to assess the metabolic stability of their azetidine-containing drug candidates. A thorough understanding of the potential for both CYP-mediated metabolism and glutathione conjugation will enable the design of more stable and efficacious drugs.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Acetyl-3-hydroxyazetidine
Essential Safety and Handling Guide for 1-Acetyl-3-hydroxyazetidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper management of this chemical compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on the potential for exposure.
| Operation/Exposure Level | Recommended PPE |
| General Laboratory Use | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields. |
| Weighing/Generating Dust | In addition to general use PPE, a dust respirator is recommended. Operations should be conducted in a chemical fume hood or with local exhaust ventilation.[1] |
| Risk of Splashing | Chemical safety goggles and a face shield should be worn in addition to gloves and a lab coat.[1] |
| Large Quantities/High Concentration | Impervious clothing, protective boots, and a full-face respirator may be necessary depending on the scale and nature of the work.[1][2] |
Note: Always inspect gloves for signs of degradation or puncture before use and wash hands thoroughly after handling.[3]
Engineering Controls
To minimize exposure, this compound should be handled in a well-ventilated area.[1][4][5] The use of a chemical fume hood or local exhaust ventilation is strongly recommended, especially when working with powders or generating aerosols.[1] Eyewash stations and safety showers must be readily accessible in the work area.[2][5]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe dust or vapors.[4][6] Wash hands and face thoroughly after handling.[1][2]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][5]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1][4] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not allow the chemical to enter drains or waterways.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
